Product packaging for Lithium hexafluoroarsenate(Cat. No.:CAS No. 29935-35-1)

Lithium hexafluoroarsenate

Cat. No.: B1243657
CAS No.: 29935-35-1
M. Wt: 195.9 g/mol
InChI Key: GTZQZEYBOGZTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Electrolyte Salts in High-Performance Electrochemical Devices

The electrolyte is a critical component of electrochemical devices like lithium-ion batteries, acting as the medium for ion transport between the cathode and anode. dnkpower.commdpi.com The electrolyte salt, dissolved in a solvent or embedded in a polymer matrix, is fundamental to this process. dnkpower.comgreatpower.net Its primary role is to provide a high concentration of mobile lithium ions (Li⁺) that shuttle between the electrodes during the charge and discharge cycles, enabling the storage and release of energy. dnkpower.comufinebattery.com

High Ionic Conductivity: The salt must readily dissociate in the solvent to produce a high concentration of charge carriers (Li⁺ ions), ensuring efficient ion transport and enabling high charge and discharge rates. cicenergigune.comhzdr.de

Electrochemical Stability: The salt must remain stable and not decompose within the battery's operating voltage window. mdpi.comcicenergigune.com Decomposition can lead to the formation of resistive layers on the electrodes, impeding performance and reducing cycle life. acs.org

Thermal Stability: The salt should not degrade at elevated temperatures, which can occur during high-power operation or in abusive conditions, to mitigate safety risks. batteryswapcabinet.comhzdr.de

Formation of a Stable Solid Electrolyte Interphase (SEI): The salt plays a crucial role in the formation of a protective film on the anode, known as the SEI. ufinebattery.comcicenergigune.com A stable and ionically conductive SEI is essential for preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery. cicenergigune.com

Good Solubility: The salt must dissolve well in appropriate organic solvents to create a highly conductive electrolyte solution. ufinebattery.com

The most commonly used electrolyte salt in commercial lithium-ion batteries is lithium hexafluorophosphate (B91526) (LiPF₆) due to its well-balanced properties, including high ionic conductivity and the ability to form an effective SEI layer. ufinebattery.comufinebattery.com However, researchers are actively exploring alternative salts to address the limitations of LiPF₆, such as its thermal instability and sensitivity to moisture. ufinebattery.comcgc-jp.com

Historical Context and Evolution of Hexafluoroarsenate-Based Electrolytes

The exploration of non-aqueous electrolytes was a pivotal step in the development of lithium batteries. Early research in the late 1950s by Harris on the behavior of lithium in aprotic organic solvents, such as propylene (B89431) carbonate (PC) containing lithium salts like lithium perchlorate (B79767) (LiClO₄), laid the groundwork for future advancements. mdpi.com These studies revealed the formation of a passivating layer on the lithium metal surface that, while preventing a direct reaction with the electrolyte, still allowed for ionic transport. mdpi.com

In the quest for electrolytes with improved performance, lithium hexafluoroarsenate (B1215188) (LiAsF₆) emerged as a significant candidate. Research demonstrated that electrolytes containing LiAsF₆ could exhibit high ionic conductivity, even at low temperatures, and support high discharge rates. dtic.mil In the 1980s, studies highlighted the potential of LiAsF₆ in various solvent systems. For instance, a two-molar solution of LiAsF₆ in 1,3-dioxolane (B20135) was used to demonstrate the long cycle life of Li-ion batteries with graphitic carbon anodes. mdpi.com

Further investigations explored blends of solvents to optimize the properties of LiAsF₆-based electrolytes. For example, while LiAsF₆ showed poor stability and low cycle life in methyl formate (B1220265) (MF), mixing MF with diethyl carbonate (DEC) unexpectedly improved cycling efficiency. dtic.mil Electrolytes composed of LiAsF₆ in diethyl ether (DEE) and tetrahydrofuran (B95107) (THF) blends were found to yield high lithium electrode cycling efficiencies, exceeding 98%, and allowed for the plating of smooth, specular lithium deposits. dtic.mil

Despite these promising characteristics, the use of LiAsF₆ has been largely limited. wiley.com The primary reason for its limited application in commercial batteries is the toxicity of arsenic. wiley.comresearchgate.net

Current Research Landscape and Fundamental Challenges for Lithium Hexafluoroarsenate Systems

Despite its limited commercial use due to the toxicity of arsenic, this compound (LiAsF₆) continues to be a subject of research interest, primarily as a reference or for exploring specific electrochemical phenomena. wiley.comresearchgate.net Its properties, such as high ionic conductivity and good stability, make it a useful tool for fundamental studies. wiley.comdeshangchemical.com

Current research often involves LiAsF₆ in comparative studies to benchmark the performance of new, alternative electrolyte salts. dtic.mil For instance, its electrochemical stability is used as a baseline when evaluating novel lithium salts. dtic.mil

The primary challenges that prevent the widespread adoption of LiAsF₆ in commercial applications are:

Toxicity: The presence of arsenic is a major deterrent. wiley.comresearchgate.net

Moisture Sensitivity: Like LiPF₆, LiAsF₆ can react with trace amounts of water to produce harmful byproducts. researchgate.net

Cost: While not always the primary factor, the cost of high-purity LiAsF₆ can be a consideration for large-scale applications.

Recent research has also explored the behavior of LiAsF₆ in high-concentration electrolytes (HCEs). In these systems, the increased concentration of the salt can alter the solvation structure of the electrolyte, leading to unique properties. For example, increasing the concentration of LiAsF₆ has been shown to suppress the co-intercalation of solvent molecules into graphite (B72142) electrodes, which can improve cycling stability. mdpi.com Studies have also investigated the conductivity and electrochemical stability of LiAsF₆ in various mixed solvent systems, such as propylene carbonate-acetonitrile and propylene carbonate-dimethylsulfoxide, to understand the complex interactions between the salt and solvents. researchgate.netresearchgate.netmedjrf.com

While LiAsF₆ itself is unlikely to see widespread commercial use, the fundamental understanding gained from studying its behavior in different electrolyte systems can inform the design and development of new, safer, and higher-performance electrolyte salts for the next generation of lithium-ion and beyond-lithium batteries.

Data Tables

Table 1: Comparison of Common Lithium Salts in Electrolytes

Lithium SaltKey AdvantagesKey Disadvantages
Lithium Hexafluorophosphate (LiPF₆) High ionic conductivity, good SEI formation. ufinebattery.comufinebattery.comPoor thermal stability, sensitive to moisture. ufinebattery.comacs.org
This compound (LiAsF₆) High ionic conductivity, good stability. wiley.comdeshangchemical.comContains toxic arsenic. wiley.comresearchgate.net
Lithium Tetrafluoroborate (LiBF₄) Good low-temperature performance. takomabattery.comLower ionic conductivity at room temperature. takomabattery.com
Lithium Perchlorate (LiClO₄) High ionic conductivity, good oxidation stability. takomabattery.comProne to explosion, safety concerns. wiley.com
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) Excellent thermal stability, high ionic conductivity. ufinebattery.comCorrodes aluminum current collectors at high voltage. ufinebattery.com

Table 2: Ionic Conductivity of Various Lithium Salts

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a critical factor in battery performance. The conductivity is influenced by the type of lithium salt, the solvent used, and the concentration. The general trend for the ionic conductivity of common lithium salts is as follows:

LiAsF₆ > LiPF₆ > LiClO₄ > LiBF₄ wiley.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsF6Li B1243657 Lithium hexafluoroarsenate CAS No. 29935-35-1

Properties

IUPAC Name

lithium;hexafluoroarsenic(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZQZEYBOGZTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].F[As-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsF6Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885465
Record name Arsenate(1-), hexafluoro-, lithium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS]
Record name Lithium hexafluoroarsenate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14728
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

29935-35-1
Record name Lithium hexafluoroarsenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29935-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenate(1-), hexafluoro-, lithium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Arsenate(1-), hexafluoro-, lithium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium hexafluoroarsenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Purity Control for Lithium Hexafluoroarsenate

Diverse Synthesis Routes for Lithium Hexafluoroarsenate (B1215188)

The synthesis of lithium hexafluoroarsenate can be achieved through several distinct chemical pathways. The selection of a particular method often depends on factors such as precursor availability, desired purity, and scalability. Key approaches include acid neutralization, ion exchange and metathesis reactions, and direct reactions involving elemental or simple salt precursors.

Acid Neutralization Pathways

One primary method for synthesizing this compound is through the neutralization of hexafluoroarsenic acid (HAsF6) with a lithium-containing base, typically lithium hydroxide (LiOH). nasa.govscite.ai This reaction represents a straightforward acid-base neutralization, yielding the salt and water.

The conversion of HAsF6 to LiAsF6 via this pathway has been successfully demonstrated. nasa.gov However, a significant challenge in this process is the presence of impurities in the starting hexafluoroarsenic acid, such as HAsF5OH. nasa.gov During neutralization with LiOH, this impurity can hydrolyze, leading to the formation of lithium arsenates (e.g., LiH2AsO4 and Li2HAsO4), which can compromise the purity of the final LiAsF6 product. nasa.gov Therefore, the purity of the initial acid is a critical factor for obtaining high-purity this compound through this route. nasa.gov

Table 1: Acid Neutralization Synthesis of LiAsF6

Reactant 1 Reactant 2 Primary Product Key Byproduct

Ion Exchange and Metathesis Reaction Approaches

Ion exchange provides an alternative route to this compound. This technique has been used to prepare LiAsF6 of good purity from potassium hexafluoroarsenate (KAsF6) using a batch cation-exchange method. scite.ai In this process, a solution containing KAsF6 is passed through a cation-exchange resin loaded with lithium ions. The potassium ions are exchanged for lithium ions, resulting in a solution of LiAsF6.

Metathetical reactions, or double displacement reactions, have also been employed to prepare LiAsF6. scite.ai These reactions can be carried out in non-aqueous solvents like methyl formate (B1220265) or liquid ammonia to yield the desired product. scite.ai

Direct Reaction Mechanisms Involving Arsenic and Lithium Precursors

Direct synthesis from arsenic and lithium precursors, often via solid-state thermal methods, offers a pathway that avoids hazardous reagents like arsenic pentafluoride (AsF5) and fluorine gas (F2). google.comjustia.com These methods can be performed in either a single step or a two-step process. google.comgoogle.com

In a typical two-step process, a lithium salt is first reacted with arsenous trioxide (As2O3) at elevated temperatures (250-400°C) to form an intermediate, lithium arsenite (LiAsO2). google.comjustia.com This intermediate is then reacted with a fluorine source, such as ammonium fluoride (B91410) (NH4F) or hydrofluoric acid (HF), to produce the final LiAsF6 product. google.comjustia.com

The single-step method involves mixing a lithium source, arsenous trioxide, and ammonium fluoride together and heating the solid mixture directly, typically in a temperature range of 150-300°C for several hours. google.comepo.org

A variety of lithium salts can be used as precursors in these solid-state reactions. google.comjustia.comgoogle.comepo.org

Table 2: Examples of Direct Synthesis Reactions for LiAsF6

Lithium Precursor Arsenic Precursor Fluorine Source Reaction Type Intermediate Product (if any)
Lithium Hydroxide (LiOH) Arsenous Trioxide (As2O3) Ammonium Fluoride (NH4F) Two-Step Solid State Lithium Arsenite (LiAsO2)
Lithium Carbonate (Li2CO3) Arsenous Trioxide (As2O3) Hydrofluoric Acid (HF) Two-Step Solid State Lithium Arsenite (LiAsO2)
Lithium Oxide (Li2O) Arsenous Trioxide (As2O3) Ammonium Fluoride (NH4F) Two-Step Solid State Lithium Arsenite (LiAsO2)

Advanced Purification Techniques for High-Purity this compound

Regardless of the synthetic route, purification is a critical step to achieve high-purity this compound suitable for demanding applications. Common impurities include unreacted precursors, side products like lithium arsenates, and hydrolysis products such as hydrofluoric acid. nasa.govgoogle.com

Multi-Stage Recrystallization Processes for Impurity Reduction

Recrystallization is a powerful technique for purifying crude LiAsF6. The process involves dissolving the impure solid in a suitable solvent, followed by crystallization to obtain a purer form of the compound, leaving impurities behind in the solvent.

For instance, crude this compound, which may exist as a hydrate (LiAsF6·3H2O), can be purified by fractional recrystallization from water. nasa.gov The purified hydrate is then typically vacuum dried to yield the anhydrous product. nasa.gov Other solvents, such as aqueous isopropyl alcohol, have also been used effectively for recrystallization. nasa.gov The choice of solvent is critical and can significantly impact the efficiency of impurity removal. nasa.gov

Adsorptive Purification Strategies (e.g., Activated Alumina Column Chromatography)

Adsorptive purification offers a highly effective method for removing specific impurities from this compound. google.com This technique utilizes a solid adsorbent material that selectively binds to impurities, allowing a purified solution of the desired compound to pass through.

A notable application of this strategy is the use of granular activated alumina to purify LiAsF6. google.com A solution of impure LiAsF6 in an organic solvent, such as methyl formate, is passed through a column packed with activated alumina. google.com The alumina selectively adsorbs acidic impurities, including HF and lithium salts of HAsF5OH. google.com This process yields a high-purity LiAsF6 solution, from which the solid can be recovered by evaporating the solvent. google.com The purification can be conducted at temperatures ranging from 0° to 35° C. google.com

pH Control and Selective Precipitation Methods for Contaminant Removal

The electrochemical performance of lithium-ion batteries is critically dependent on the purity of the electrolyte components, including the salt, this compound (LiAsF6). The presence of even trace amounts of impurities can lead to decreased cycle life, reduced capacity, and safety hazards. Therefore, stringent control over the synthesis and purification processes is essential. The adjustment of pH and the application of selective precipitation are pivotal techniques for the removal of contaminants during the production of LiAsF6.

During the synthesis of LiAsF6, which often involves the reaction of arsenic pentafluoride (AsF5) with a lithium source in an anhydrous solvent, the formation of impurities such as lithium fluoride (LiF) and various oxyfluorides can occur, particularly in the presence of trace moisture. The control of pH, or more accurately, the acidity of the non-aqueous medium, is a key parameter. By carefully managing the concentration of species like hydrogen fluoride (HF), the solubility of different compounds can be manipulated. For instance, maintaining a specific level of acidity can help to suppress the formation of insoluble byproducts or to dissolve certain impurities, allowing for their removal through filtration.

Selective precipitation is another powerful tool for purification. This method relies on the differential solubility of the desired product and its contaminants. By adding a specific reagent, an impurity can be converted into an insoluble form and precipitated out of the solution, while the LiAsF6 remains dissolved. For example, if metallic impurities are present, they can sometimes be precipitated as insoluble fluorides or other salts by the controlled addition of a suitable precipitating agent. The success of this technique hinges on the careful selection of the precipitating agent to avoid introducing new, difficult-to-remove contaminants. The precipitated impurities are then separated from the LiAsF6 solution by physical methods such as filtration or centrifugation.

Optimization of Vacuum Drying and Residual Solvent Stripping

Following the synthesis and initial purification steps, the removal of residual solvents is a critical final stage in the production of high-purity, battery-grade this compound. The presence of residual solvents, such as acetonitrile or diethyl ether, which are often used in the synthesis, can be detrimental to battery performance. Vacuum drying is the most common method employed for this purpose, and its optimization is crucial to ensure the complete removal of volatile residues without causing thermal decomposition of the LiAsF6 salt.

The optimization of the vacuum drying process involves a careful balance of three key parameters: temperature, pressure, and time. The temperature must be high enough to provide sufficient energy for the solvent molecules to vaporize but low enough to prevent the thermal degradation of LiAsF6, which can decompose to form LiF and AsF5. The pressure is typically reduced to a high vacuum to lower the boiling point of the solvents, facilitating their removal at a lower, safer temperature. The duration of the drying process must be sufficient to allow for the diffusion of solvent molecules from the bulk of the crystalline solid to the surface, from where they can be removed by the vacuum system.

To enhance the efficiency of solvent removal, a technique known as residual solvent stripping is often employed in conjunction with vacuum drying. This involves introducing a flow of a dry, inert gas, such as argon or nitrogen, into the vacuum chamber. This inert gas stream helps to reduce the partial pressure of the solvent vapors above the solid, thereby increasing the rate of evaporation. The flow rate of the stripping gas must be carefully controlled to maximize solvent removal without carrying away fine particles of the LiAsF6 product. The combination of optimized vacuum drying and inert gas stripping is essential for achieving the stringent purity requirements for battery-grade this compound.

Analytical Assessment of this compound Purity and Impurities

To ensure the suitability of this compound for use in high-performance lithium-ion batteries, a comprehensive analytical assessment of its purity and the identification and quantification of any impurities are imperative. A suite of analytical techniques is employed to provide a complete profile of the material's composition.

Spectroscopic Techniques for Trace Impurity Profiling

Spectroscopic methods are highly sensitive and are instrumental in detecting and quantifying trace-level impurities that can significantly impact battery performance.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is the gold standard for determining the concentration of trace metallic impurities. The LiAsF6 sample is dissolved and introduced into a high-temperature argon plasma, which ionizes the constituent atoms. A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the detection and quantification of a wide range of metallic elements at concentrations down to the parts-per-billion (ppb) level.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying molecular impurities, particularly those containing specific functional groups. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at characteristic frequencies. This allows for the detection of impurities such as water (H2O), which exhibits strong absorption bands, and residual organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR, can be a powerful technique for identifying and quantifying fluorine-containing impurities in LiAsF6. Different fluorine environments will have distinct chemical shifts, allowing for the differentiation of the [AsF6]⁻ anion from potential impurities like [AsF5(OH)]⁻.

Chromatographic Methods for Non-Volatile and Volatile Contaminant Identification

Chromatographic techniques are essential for separating complex mixtures and identifying both volatile and non-volatile contaminants.

Ion Chromatography (IC): This method is specifically designed for the analysis of ionic species. It is highly effective for quantifying anionic impurities such as fluoride (F⁻), chloride (Cl⁻), and sulfate (SO₄²⁻) in LiAsF6. The sample is dissolved in an appropriate eluent and passed through an ion-exchange column, which separates the anions based on their affinity for the stationary phase.

Gas Chromatography (GC): GC is the primary method for the identification and quantification of residual volatile organic compounds (VOCs) from the synthesis and purification processes. The sample is heated to vaporize any volatile components, which are then separated in a long capillary column and detected, often by a mass spectrometer (GC-MS) for definitive identification.

Elemental Analysis for Detection of Residual Components

Elemental analysis techniques provide information on the bulk composition of the material and are used to verify the stoichiometry and detect non-volatile residual components.

X-ray Fluorescence (XRF): XRF is a non-destructive technique that can provide a rapid qualitative and quantitative determination of the elemental composition of a sample. It is particularly useful for detecting heavier elements and can be used to screen for inorganic contaminants.

Titration Methods: Acid-base and redox titrations can be employed to determine the concentration of key components and impurities. For instance, the acidity of the LiAsF6 salt, which can be an indicator of impurities like HF, can be determined by titration with a standardized base.

The data obtained from these complementary analytical techniques provide a comprehensive picture of the purity of the this compound, ensuring it meets the stringent requirements for use in lithium-ion batteries.

Electrochemical Behavior and Interfacial Dynamics of Lithium Hexafluoroarsenate Based Electrolytes

Fundamental Ion Transport Mechanisms in Lithium Hexafluoroarsenate (B1215188) Solutions

The efficiency of ion transport within an electrolyte is a key determinant of a battery's power density and charging capabilities. In LiAsF6 solutions, this transport is a complex interplay of solvation, ion pairing, and the intrinsic mobility of the charged species.

The nature of the solvent itself plays a significant role. For instance, in mixtures of propylene (B89431) carbonate (PC) and dimethoxyethane (DME), both solvents have been shown to weakly solvate the hexafluoroarsenate anion. arxiv.org The size and charge distribution of the AsF6- anion influence how it interacts with the surrounding solvent molecules. Quantum chemical calculations have been employed to understand the complexation of hexafluoroarsenate anions with other molecules, revealing that the interactions are often through hydrogen bonds between the fluorine atoms of the anion and hydrogen atoms of the surrounding molecules. researchgate.net In concentrated solutions, AsF6- anions are more likely to exist as part of neutral ion pairs with lithium cations. arxiv.org

The dynamics of these solvation shells are also crucial. The process involves the association of ions with solvent molecules and their subsequent migration. wiley.com The rigidity of the solvation shell around the lithium ion can affect ion transport; a more rigid shell can increase the drag and slow down the movement of the lithium-solvent complex. wiley.com

Interactive Data Table: Solvation Properties of Hexafluoroarsenate Anions
PropertyObservation in LiAsF6 ElectrolytesPrimary Influencing FactorsReferences
Anion SolvationWeak solvation by common organic solvents like PC and DME.Solvent polarity, anion size, and charge distribution. arxiv.org
Cation Solvation ShellPresence of AsF6- can alter the stability of the solvent in the Li+ solvation shell.Cation-anion and cation-solvent interactions. acs.org
Complex FormationForms complexes with surrounding molecules, often via hydrogen bonding.Molecular structure of solvent and anion. researchgate.net
Ion PairingFavored in concentrated solutions, forming neutral LiAsF6 pairs.Salt concentration and dielectric constant of the solvent. arxiv.org

In LiAsF6 electrolytes, lithium cations and hexafluoroarsenate anions can associate to form various species, including contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates (AGGs). acs.orgresearchgate.net The extent of this association is a balance between the electrostatic attraction of the oppositely charged ions and the solvating power of the electrolyte medium. The formation of these ion pairs is a critical factor that influences the electrolyte's properties, including its conductivity and the transference number of the lithium ion. acs.orgaps.org

The competitive coordination of anions and solvent molecules with the lithium cations directly governs the formation of these ion pairs. acs.org In solvents with high dielectric constants, the salt tends to be more dissociated into free ions. However, in less polar solvents or at higher salt concentrations, ion pairing becomes more prevalent. arxiv.orgaps.org The formation of cation-anion pairs can be influenced by the presence of multiple solvent types, which can tune the cation's solvation environment. aps.org

The presence of these associated species can have a significant impact on the electrolyte's performance. While the formation of large aggregates can decrease ionic conductivity, the controlled formation of specific ion pairs can be beneficial. acs.orgaps.org For instance, the involvement of anions in the solvation shell can be crucial for creating a stable solid-electrolyte interphase (SEI) on the anode. acs.orgaps.org

Ion transport in liquid and polymer electrolytes is generally described by two primary mechanisms: the vehicular mechanism and the hopping mechanism (also known as the Grotthuss mechanism in some contexts). wiley.comrsc.org

In the vehicular transport model , the lithium ion moves through the electrolyte along with its solvation shell, essentially as a single, larger entity. wiley.comrsc.org The speed of this transport is therefore limited by the size of the solvated ion and the viscosity of the electrolyte medium. rsc.org This mechanism is common for ion transport in liquids where ions diffuse freely. wiley.com

In contrast, the hopping transport model involves the lithium ion "hopping" from one coordination site to another, such as between different polymer chains or solvent molecules, without the entire solvation shell moving with it. rsc.orgpurdue.edu This can be a faster mode of transport, particularly in solid polymer electrolytes or highly concentrated liquid electrolytes. rsc.orgacs.org In some systems, this hopping is facilitated by the segmental motion of polymer chains or through temporary re-association with a counter-ion before being re-solvated. mdpi.com

In the context of LiAsF6 in polyethylene (B3416737) oxide (PEO), a solid polymer electrolyte, a hybrid mechanism involving both Li-ion hopping between coordination sites and the segmental relaxation of the polymer host is well-understood. purdue.edu The crystalline phase of PEO-based electrolytes with LiAsF6 can exhibit relatively fast Li+ diffusion through ion hopping, where the PEO structure remains largely fixed. rsc.org This decoupling of ion motion from the polymer segmental motion is a key strategy for designing high-performance polymer electrolytes. wiley.compurdue.edu

The lithium-ion transference number (tLi+) represents the fraction of the total ionic current carried by the lithium cations. osf.io A high transference number (ideally close to 1) is desirable for high-power battery applications as it minimizes concentration polarization, which can lead to increased overpotential and detrimental side reactions. sciopen.com However, in many conventional liquid electrolytes, the transference number is often low (typically between 0.2 and 0.4) because the anions are more mobile than the larger, heavily solvated lithium ions. sciopen.commdpi.com

Several factors influence the transference number in LiAsF6-based electrolytes:

Solvation: The strong solvation of Li+ by solvent molecules increases its effective size, thereby reducing its mobility compared to the less-solvated AsF6- anion. sciopen.com

Ion Pairing: The formation of neutral or negatively charged ion pairs reduces the number of free Li+ ions available to carry charge, thus lowering the transference number.

Anion Mobility: The intrinsic mobility of the AsF6- anion plays a direct role. Strategies to decrease anion mobility, such as using larger anions, can increase the relative contribution of Li+ to the total conductivity. osti.gov

Concentration: In highly concentrated electrolytes, the traditional vehicular transport mechanism can be disrupted, and a hopping mechanism may become more dominant, potentially leading to a higher transference number. mdpi.com

Additives and Co-solvents: The addition of certain compounds can alter the solvation structure and ion-pairing behavior, thereby influencing the transference number. sciopen.com

Research has shown that for electrolytes containing large, highly acidic anions, it is possible to achieve significantly higher lithium transference numbers, sometimes exceeding 70%. osti.gov This is attributed to the reduced mobility of the large anions and improved ionic dissociation. osti.gov

Electrochemical Stability and Degradation Pathways of Hexafluoroarsenate Electrolytes

The electrochemical stability of the electrolyte determines the operational voltage window of a lithium-ion battery. An ideal electrolyte should remain stable and not undergo decomposition at the high and low potentials experienced at the cathode and anode, respectively.

The electrochemical stability window (ESW) is the range of potentials over which the electrolyte remains electrochemically inert. mdpi.com For high-voltage battery applications, a wide ESW is essential. researchgate.net The oxidation stability of the electrolyte is particularly critical when using high-voltage cathode materials. nih.gov

The ESW of LiAsF6-based electrolytes is influenced by the salt itself, the solvent, and any additives present. While conventional carbonate-based electrolytes often have a limited stability window (up to around 4.2-4.3 V vs. Li/Li+), there is ongoing research to extend this limit. nih.govfrontiersin.org The decomposition of electrolyte components at high potentials can be observed as an increasing current during electrochemical measurements like cyclic voltammetry. mdpi.com

Interactive Data Table: Factors Influencing Electrochemical Stability Window
FactorInfluence on ESW of LiAsF6 ElectrolytesMechanismReferences
Solvent TypeThe intrinsic oxidative stability of the solvent is a primary determinant of the upper potential limit.Solvents with higher Highest Occupied Molecular Orbital (HOMO) energy levels are more prone to oxidation. nih.gov
Salt ConcentrationHigher concentrations can lead to a wider ESW.Reduced availability of "free" solvent molecules for decomposition due to strong ion-solvent coordination. mdpi.com
Anion StabilityThe AsF6- anion itself must be stable against oxidation at high potentials.Anion decomposition can lead to side reactions and gas generation. nih.gov
AdditivesCan form protective passivation layers on the electrode surfaces, kinetically extending the ESW.Formation of a stable cathode-electrolyte interphase (CEI). researchgate.net

Mechanistic Studies of Electrolyte Decomposition (e.g., Anion Hydrolysis, Redox Pathways)

Anion Hydrolysis: The primary hydrolysis reaction of the hexafluoroarsenate anion is triggered by the presence of trace amounts of water (H₂O) within the electrolyte. This reaction leads to the formation of highly corrosive hydrofluoric acid (HF) and various arsenic compounds. The generally accepted mechanism begins with the reaction of AsF₆⁻ with water, although LiAsF₆ is considered more resistant to hydrolysis compared to the more common lithium hexafluorophosphate (B91526) (LiPF₆). scite.aidiva-portal.org The strong As-F bond contributes to this increased resistance. scite.ai The process can be initiated by the Lewis acid AsF₅, which forms from the thermal or electrochemical decomposition of the LiAsF₆ salt. AsF₅ readily reacts with water, initiating a cascade of hydrolysis reactions.

Redox Pathways: The electrochemical decomposition of the AsF₆⁻ anion occurs at the electrode surfaces.

Reductive Decomposition: At the anode, during charging, the AsF₆⁻ anion can be reduced. This process contributes to the formation of the Solid Electrolyte Interphase (SEI). The reduction of the anion can lead to the formation of lithium fluoride (B91410) (LiF), a key inorganic component of the SEI, and various arsenic compounds in lower oxidation states. mit.edu

In situ studies using techniques like electron energy loss spectroscopy (EELS) have been employed to observe the real-time degradation of LiAsF₆-based electrolytes under an electron beam, which can induce localized electrochemical reactions. researchgate.net These studies help to elucidate the complex breakdown mechanisms that occur at the electrode-electrolyte interface. researchgate.net

Identification and Quantification of Degradation Products and Their Systemic Impact

The decomposition of LiAsF₆ electrolytes results in a variety of chemical species that can significantly impact battery performance, longevity, and safety. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are essential tools for identifying and quantifying these degradation products. bas.bg

Key identified degradation products include:

Arsenic Trifluoride (AsF₃): This is a highly toxic gaseous product that can form from the decomposition of LiAsF₆. scite.ai Its formation is a major safety concern that has largely prevented the commercial use of LiAsF₆ in consumer lithium-ion batteries. scite.ai

Lithium Fluoride (LiF): A common inorganic product resulting from the reduction of the AsF₆⁻ anion at the anode. mit.edu While LiF is a desirable component for creating a stable and electronically insulating SEI, its excessive or non-uniform formation can increase interfacial impedance. mit.edu

Other Arsenic Compounds: Decomposition can also yield other arsenic-containing species, including various oxides and fluorinated derivatives, depending on the specific reaction pathway.

The systemic impact of these degradation products is profound. The generation of gases like AsF₃ can lead to cell swelling and pressure buildup, posing a significant safety risk. The presence of corrosive species like HF accelerates the degradation of all cell components, leading to capacity fade and increased internal resistance. researchgate.net The continuous formation and evolution of these products consume the active electrolyte components, altering the electrolyte's properties and ultimately leading to battery failure.

Table 1: Key Degradation Products of LiAsF₆ Electrolytes and Their Systemic Impact
Degradation ProductFormation PathwaySystemic ImpactReference
Arsenic Trifluoride (AsF₃)Thermal/Electrochemical DecompositionHigh toxicity, major safety concern, gas evolution. scite.ai
Lithium Fluoride (LiF)Anion Reduction at AnodeKey SEI component; can increase impedance if formation is excessive. mit.edu
Hydrofluoric Acid (HF)Anion Hydrolysis (reaction with H₂O)Corrosive to electrodes and current collectors; accelerates overall cell degradation. diva-portal.orgresearchgate.net

Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Formation

The interfaces between the electrodes and the electrolyte are not static; they are dynamic regions where passivation layers, known as the SEI (on the anode) and CEI (on thecathode), are formed from electrolyte decomposition products. The composition and properties of these interphases are critical to the battery's function and are heavily influenced by the electrolyte salt.

Mechanisms of SEI Layer Evolution on Anodes in Hexafluoroarsenate Electrolytes

The formation of the SEI on an anode in a LiAsF₆-based electrolyte is a complex electrochemical process that occurs primarily during the initial charging cycles. nih.gov The mechanism involves the reduction of both the solvent molecules and the AsF₆⁻ anion at the low potential of the anode surface.

The evolution of the SEI is a dynamic process. The initially formed layer can change both chemically and structurally over subsequent cycles due to factors like the mechanical stress from the anode's volume changes during lithium intercalation/deintercalation and the continued, albeit slower, electrolyte decomposition. nih.govresearchgate.net The AsF₆⁻ anion participates directly in the formation of the SEI's inorganic components. mit.edu The reduction of AsF₆⁻ contributes to the formation of a LiF-rich SEI, which is considered beneficial for stabilizing the interface. This process is thought to occur through the electrochemical reduction of the anion, leading to the deposition of insoluble lithium salts on the anode surface.

Compositional Analysis and Structural Integrity of SEI Layers

The SEI formed in LiAsF₆ electrolytes is a mosaic of organic and inorganic compounds. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are used to probe its composition.

Inorganic Components: The inorganic portion is dominated by products from the reduction of the hexafluoroarsenate anion. The primary inorganic component is Lithium Fluoride (LiF). mit.edu Other potential inorganic species include lithium oxide (Li₂O) and lithium carbonate (Li₂CO₃), though the latter primarily originates from solvent decomposition. nih.gov

Organic Components: The organic part of the SEI is derived from the reduction of the solvent molecules (e.g., ethylene (B1197577) carbonate, dimethyl carbonate). These can include species like lithium alkyl carbonates.

Studies have proposed a layered structure for the SEI, with a denser, more inorganic layer closer to the anode surface and a more diffuse, organic-rich layer facing the electrolyte. nih.govmines.edu The structural integrity of the SEI is crucial for its passivating function. A stable, dense, and uniform SEI can effectively prevent further electrolyte decomposition and ensure uniform lithium ion flux. nih.gov The high proportion of inorganic LiF derived from LiAsF₆ decomposition is believed to contribute to a more robust and stable SEI compared to that formed in some other electrolytes. mit.edu

Table 2: Proposed Composition of SEI Layer in LiAsF₆ Electrolytes
SEI LayerComponent TypeChemical SpeciesOriginReference
Inner Layer (near anode)InorganicLithium Fluoride (LiF)Reduction of AsF₆⁻ anion mit.edu
Lithium Oxide (Li₂O)Solvent/Li₂CO₃ reduction nih.gov
Outer Layer (near electrolyte)Organic/PolymericLithium Alkyl CarbonatesSolvent reduction nih.govnih.gov
PolyolefinsSolvent reduction nih.gov

Influence of Lithium Hexafluoroarsenate on Lithium Dendrite Suppression and Uniform Deposition

The use of a metallic lithium anode offers the potential for a significant increase in battery energy density. However, its practical application is hindered by the formation of lithium dendrites during charging, which can cause internal short circuits and safety hazards. osti.gov The composition of the electrolyte plays a critical role in controlling lithium deposition morphology. osti.govresearchgate.net

Electrolytes based on LiAsF₆ have shown promise in suppressing dendrite growth. nii.ac.jp The mechanism is closely tied to the properties of the SEI it forms. A robust, uniform, and ionically conductive SEI, rich in LiF, can promote even plating and stripping of lithium ions on the anode surface. rsc.org This uniform deposition prevents the formation of localized "hot spots" of high current density that act as nucleation sites for dendrite growth. Some studies have reported that LiAsF₆ in ether-based solvents can lead to smooth, specular lithium deposits, indicating effective dendrite suppression. osti.govosti.gov The ability of the AsF₆⁻ anion to form a stable, mechanically resilient SEI is key to mitigating this failure mode.

Role of Hexafluoroarsenate in CEI Formation and Cathode Passivation Strategies

The hexafluoroarsenate anion plays a direct role in the formation and composition of the CEI. At high voltages, the AsF₆⁻ anion can be oxidized, contributing its decomposition products to the passivating layer. The formation of a CEI rich in inorganic fluoride species, derived from the salt, is thought to be beneficial for protecting the cathode surface. nih.gov Strategies for improving cathode stability often involve creating a robust CEI. Using higher concentrations of LiAsF₆ has been shown to suppress the co-intercalation of solvent molecules into graphite (B72142) structures, a phenomenon attributed to changes in the lithium-ion solvation structure and the formation of a protective interphase. researchgate.net This principle extends to cathode protection, where a salt-derived CEI can act as a barrier, preventing direct contact between the highly oxidative cathode surface and reactive solvent molecules. nih.gov

Interfacial Reactivity of this compound with Electrode Materials

The performance, lifespan, and safety of lithium-ion batteries are intrinsically linked to the complex chemical and electrochemical reactions occurring at the interface between the electrodes and the electrolyte. The solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode are formed from the decomposition products of the electrolyte, including the salt. This compound (LiAsF₆), as an electrolyte salt, significantly influences the composition and properties of these interfacial layers.

Interaction Dynamics with Anode Materials (e.g., Graphite, Lithium Metal)

The stability and characteristics of the SEI are critical for the reversible operation of anode materials. The decomposition of the LiAsF₆-based electrolyte is a key process in the formation of this protective layer.

On Graphite Anodes: The SEI formed on graphite in the presence of LiAsF₆ is crucial for preventing the continuous reduction of the electrolyte and the destructive co-intercalation of solvent molecules, which can cause the graphite structure to exfoliate. ipme.ruacs.orgmendeley.com The reductive decomposition of the AsF₆⁻ anion contributes to a robust and electronically insulating SEI. Research indicates that this SEI is rich in inorganic compounds, such as lithium fluoride (LiF) and various arsenic-containing species. semanticscholar.orgresearchgate.net These inorganic components are believed to enhance the mechanical stability of the SEI, allowing it to better withstand the volume changes of the graphite during lithium insertion and extraction. ipme.ru The composition of the SEI is not uniform; it is suggested that the layer is a mosaic of different components, with solvent reduction products often found at the outer surface. semanticscholar.orgnih.gov

On Lithium Metal Anodes: For next-generation batteries utilizing lithium metal as the anode, controlling lithium deposition and suppressing dendrite growth is a primary challenge. rsc.orgnih.gov LiAsF₆ has been investigated for this purpose, as its decomposition products can influence the formation of a more stable and uniform SEI on the lithium metal surface. researchgate.netaip.org The reduction of LiAsF₆ contributes to an SEI that is rich in LiF. researchgate.net A LiF-rich SEI is considered beneficial as LiF possesses higher surface energy compared to other components like lithium carbonate (Li₂CO₃), which can promote more uniform lithium deposition and suppress the formation of dendrites that lead to short circuits and safety hazards. researchgate.netosti.gov The engineering of the SEI through electrolyte components is a key strategy for enabling stable cycling of lithium metal anodes. researchgate.net

Table 1: Key SEI Components from LiAsF₆ Electrolytes and Their Functions

SEI Component Primary Function on Anode Source of Formation
Lithium Fluoride (LiF) Promotes uniform Li⁺ deposition, mechanically robust. researchgate.netosti.gov Reduction of AsF₆⁻ anion. researchgate.net
Lithium Carbonate (Li₂CO₃) Passivation, though less desirable than LiF due to higher resistance and lower surface energy. osti.gov Reduction of carbonate solvents (e.g., EC, DMC). nih.gov
Arsenic Compounds (e.g., LiₓAs) Contributes to a stable, inorganic-rich SEI. researchgate.net Reduction of AsF₆⁻ anion. researchgate.net
Polyolefins Can be formed from the consumption of evolved gases like ethylene, contributing to the SEI. nih.govnih.gov Secondary reactions at the electrode surface. nih.gov

Compatibility and Parasitic Side Reactions with Cathode Materials (e.g., High-Voltage Spinels)

The use of high-voltage cathode materials, such as the spinel LiNi₀.₅Mn₁.₅O₄ (LNMO), which operates at around 4.7 V vs. Li/Li⁺, pushes the limits of electrolyte stability. researchgate.netresearchgate.netrsc.org While LiAsF₆ can be more stable against oxidation than LiPF₆, it is still susceptible to decomposition at these high potentials, leading to parasitic reactions that degrade battery performance. mit.edu

The oxidative decomposition of the electrolyte at the cathode surface leads to several detrimental effects:

Transition Metal Dissolution: The acidic species generated from salt decomposition can attack the cathode material, leading to the dissolution of transition metals like manganese (Mn) and nickel (Ni) into the electrolyte. researchgate.netchemrxiv.org These dissolved ions can migrate to the anode and poison the SEI, leading to increased impedance and capacity loss. chemrxiv.org

Cathode Electrolyte Interphase (CEI) Growth: The continuous oxidation of the electrolyte forms a resistive CEI layer on the cathode surface. acs.orgntnu.no An unstable or overly thick CEI impedes the transfer of lithium ions, increasing the cell's internal resistance and causing significant performance degradation over time. acs.orgntnu.no

Gas Evolution: The decomposition of electrolyte components at high voltages can generate gases like CO₂ and O₂, leading to cell swelling and creating safety concerns. wiley.comacs.org

Research efforts focus on mitigating these parasitic reactions through strategies like surface coatings on the cathode particles or the use of electrolyte additives that form a more stable CEI. ntnu.noosti.gov

Table 2: Parasitic Reactions and Degradation Mechanisms at High-Voltage Spinel Cathodes with LiAsF₆-based Electrolytes

Degradation Mechanism Consequence Contributing Factor
Electrolyte Oxidation Formation of a resistive CEI layer, consumption of active lithium. researchgate.netacs.org High operating potential (>4.5 V) of spinel cathodes. researchgate.netresearchgate.net
Transition Metal Dissolution Capacity fade, increased impedance at the anode. chemrxiv.org Acidic byproducts from salt and solvent decomposition. osti.gov
Structural Degradation Loss of active material, increased impedance. rsc.org Aggressive reactions between the cathode surface and electrolyte. rsc.org
Gas Generation Cell swelling, potential safety hazards. wiley.comacs.org Decomposition of carbonate solvents and salt anions. wiley.com

Impact on Charge Transfer Kinetics at Electrode-Electrolyte Interfaces

The rate at which lithium ions can move across the electrode-electrolyte interface is a critical factor determining a battery's power performance. This process, known as charge transfer, is highly sensitive to the properties of the SEI and CEI. The charge transfer resistance (Rct) is a key metric used to quantify the kinetic barrier at these interfaces. rsc.orgnih.gov

The charge transfer process involves two main steps: the desolvation of the Li⁺ ion from its solvent sheath and its subsequent transport through the interfacial layer. researchgate.net The activation energy of this process is influenced by the electrolyte composition.

At the Anode Interface: The inorganic-rich SEI formed from LiAsF₆ can facilitate efficient Li⁺ transport, potentially leading to a lower charge transfer resistance compared to SEIs derived from other salts under certain conditions. mit.edu A stable SEI with low resistance is crucial for high-rate performance. researchgate.net

Table 3: Factors Influencing Charge Transfer Kinetics with LiAsF₆ Electrolytes

Interface Influencing Factor Impact on Charge Transfer Resistance (Rct)
Anode-Electrolyte Composition and stability of the SEI. researchgate.net An inorganic-rich SEI can lead to lower Rct. mit.edu
Cathode-Electrolyte Thickness and ionic conductivity of the CEI. acs.org Parasitic reactions at high voltage increase CEI thickness and Rct. acs.orgacs.org
Both Li⁺ desolvation energy. rsc.orgresearchgate.net The nature of the solvent and salt anion in the electrolyte affects the energy barrier for desolvation. rsc.org

Advanced Characterization Methodologies for Lithium Hexafluoroarsenate Electrolyte Systems

Spectroscopic Probes for Molecular Structure and Dynamics in Solution

Spectroscopic techniques are indispensable for elucidating the fundamental interactions and reactions within LiAsF6 electrolytes. They provide insights into ion-solvent and ion-ion interactions, the formation of passivation layers, and the degradation pathways that influence battery performance and longevity.

Raman spectroscopy is a powerful non-destructive technique that offers detailed information about the molecular vibrations within an electrolyte solution. thermofisher.com This allows for the in-depth study of lithium-ion solvation, the extent of ion pairing, and the identification of species that arise from electrolyte decomposition. cdnsciencepub.comrsc.org

Ion Association and Solvation Dynamics:

In LiAsF6 electrolytes, the lithium cation (Li+) interacts strongly with the solvent molecules, forming a solvation shell. Raman spectroscopy can distinguish between "free" solvent molecules in the bulk and those coordinated to Li+ ions. For instance, in a study of LiAsF6 in methyl acetate (B1210297) (MA), a band at 844 cm⁻¹ was attributed to the bulk solvent, while a new band appearing at 864 cm⁻¹ was assigned to MA molecules within the Li+ solvation shell. cdnsciencepub.com The intensity of the latter band increases with salt concentration, indicating a higher degree of solvation. cdnsciencepub.com Similar observations have been made in acetone-based LiAsF6 electrolytes, where bands at 1220 cm⁻¹ (bulk solvent) and 1238 cm⁻¹ (solvated acetone) were identified. rsc.org

By analyzing the concentration-dependent changes in these spectral features, researchers can determine the lithium-ion solvation number, which is the average number of solvent molecules in the primary coordination sphere of a Li+ ion. For both methyl acetate and acetone (B3395972) solutions of LiAsF6, the solvation number for Li+ has been inferred to be four. cdnsciencepub.comrsc.org

Furthermore, Raman spectroscopy provides evidence for the formation of different types of ion pairs. These include:

Contact Ion Pairs (CIPs): Where the Li+ cation and AsF6⁻ anion are in direct contact.

Solvent-Separated Ion Pairs (SSIPs): Where one or more solvent molecules are positioned between the cation and anion.

Solvent-Shared Ion Pairs: An intermediate state between CIPs and SSIPs. cdnsciencepub.com

Decomposition Product Analysis:

Electrolyte degradation is a critical factor in battery performance decline. acs.org Raman spectroscopy can identify the chemical signatures of decomposition products. For instance, in the presence of trace amounts of water, LiAsF6 can decompose. Kerr-gated Raman spectroscopy, a technique that effectively separates Raman scattering from fluorescence interference, has been used to identify decomposition products like phosphorus oxyfluoride (POF3) on the surface of LiAsF6 particles. rsc.org This capability is crucial for understanding the mechanisms of electrolyte breakdown and for developing more stable electrolyte formulations.

Table 1: Raman Spectroscopic Data for LiAsF6 Electrolyte Systems

Solvent Raman Band (cm⁻¹) Assignment Reference
Methyl Acetate 844 Bulk Solvent (MA) cdnsciencepub.com
864 Solvated MA cdnsciencepub.com
~1720 New band indicating C=O interaction cdnsciencepub.com
Acetone 1220 Bulk Solvent (Acetone) rsc.org
1238 Solvated Acetone rsc.org
~1720 Significant changes suggesting C=O interaction rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the local chemical environment and dynamics of specific nuclei within the electrolyte. bruker.comnih.gov For LiAsF6 systems, multi-nuclear NMR studies, including ⁷Li, ¹⁹F, and ¹³C, provide comprehensive insights into ion mobility, solvation structures, and degradation mechanisms. acs.orgaiinmr.com

Lithium-Ion Mobility and Solvation Shells:

Pulsed-field gradient (PFG) NMR is a powerful technique for directly measuring the self-diffusion coefficients of ions and solvent molecules, which are directly related to their mobility. bruker.commdpi.com By measuring the diffusion of ⁷Li, researchers can quantify lithium-ion mobility and how it is affected by salt concentration, solvent type, and temperature. mdpi.com This information is critical for understanding and optimizing the ionic conductivity of the electrolyte. bruker.com

NMR chemical shifts are highly sensitive to the local electronic environment. Changes in the ⁷Li chemical shift can indicate alterations in the Li+ solvation shell. researchgate.netnsf.gov As the salt concentration increases in a LiAsF6 electrolyte, the equilibrium between solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and aggregates (AGGs) shifts, leading to distinct changes in the ⁷Li NMR signal. arxiv.org For example, an upfield shift might indicate the prevalence of SSIPs, while a downfield shift could suggest an increase in CIPs and AGGs where the anion is in closer proximity to the lithium ion. arxiv.org

Multi-Nuclear Studies:

A multi-nuclear NMR approach provides a more complete picture of the electrolyte system: acs.org

⁷Li and ⁶Li NMR: These isotopes allow for the study of lithium-ion solvation and dynamics. aiinmr.comnsf.gov The differences in their quadrupolar moments can be exploited to separate different relaxation mechanisms, providing detailed information on ion-ion and ion-solvent interactions. nsf.gov

¹⁹F NMR: This is used to monitor the state of the hexafluoroarsenate (B1215188) (AsF6⁻) anion and its potential decomposition. The appearance of new peaks in the ¹⁹F spectrum can signal the formation of degradation products.

¹³C and ¹H NMR: These nuclei are used to study the solvent molecules. Changes in their chemical shifts and relaxation rates can reveal which parts of the solvent molecule are involved in the solvation of Li+ ions and can help identify solvent decomposition products. acs.org

The dissolution of paramagnetic transition metal ions (like Mn²⁺ or Ni²⁺) from the cathode material can significantly affect NMR spectra, causing peak broadening. acs.org While this presents a challenge, it can also be used as a probe for cathode degradation and metal dissolution, which are known failure mechanisms in lithium-ion batteries. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. digitellinc.com This makes it an essential tool for studying the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, which are formed from the decomposition of electrolyte components like LiAsF6 and the solvent. researchgate.net

Typical components identified in the SEI/CEI include:

Inorganic Species: Lithium fluoride (B91410) (LiF) is a commonly detected component, arising from the reduction of the AsF6⁻ anion. nih.gov Other potential inorganic species include lithium oxides (Li₂O) and arsenates.

Organic Species: Products from the decomposition of carbonate solvents, such as lithium alkyl carbonates (ROCO₂Li) and polycarbonates, are frequently observed. researchgate.net

XPS depth profiling, often performed using argon ion sputtering, can be used to probe the composition of the SEI as a function of depth. acs.org However, it is important to note that the sputtering process itself can sometimes induce chemical changes, and there is ongoing research into potential artifacts, such as the artificial inflation of LiF signals. nih.gov Recent advancements, like cryogenic XPS (Cryo-XPS), aim to analyze the SEI in a more pristine state by minimizing the loss of volatile or metastable components that can occur during standard sample preparation and under ultra-high vacuum conditions. digitellinc.comchemrxiv.org

Table 2: Representative XPS Binding Energies for SEI/CEI Components in LiAsF6 Systems

Element (Core Level) Binding Energy (eV) Possible Species Reference
C 1s ~284.8 C-C/C-H (Adventitious Carbon, Graphite) researchgate.net
~286.5 C-O (Ethers, Alkoxides) researchgate.net
~288.5 C=O (Carbonates) researchgate.net
~290.0 O-C(=O)-O (Lithium Alkyl Carbonates) researchgate.net
O 1s ~532.0 C=O acs.org
~533.5 C-O acs.org
Li 1s ~55.0 LiF, Li₂CO₃ researchgate.net
F 1s ~685.0 LiF nih.gov
As 3d - Arsenic compounds (from AsF6⁻ reduction) researchgate.net

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying chemical bonds and functional groups within the electrolyte and on the electrode surfaces. thermofisher.com By probing the vibrational modes of molecules, FTIR can monitor changes in the electrolyte composition and track the formation of degradation products over time. numberanalytics.comresearchgate.net

Chemical Bonding and Functional Group Analysis:

In LiAsF6 electrolyte systems, FTIR can be used to study the interactions between the Li+ ions and the solvent molecules. nrel.gov The coordination of a solvent molecule to a Li+ ion alters its vibrational frequencies. For example, the C=O stretching vibration of a carbonate solvent like ethylene (B1197577) carbonate (EC) or ethyl methyl carbonate (EMC) will shift to a lower frequency upon coordination with Li+. researchgate.net This "solvation shift" allows for the differentiation between solvated and free solvent molecules and can be used to study the solvation process. nrel.gov

Degradation Monitoring:

FTIR is particularly useful for monitoring the degradation of the electrolyte. numberanalytics.com The appearance of new absorption bands in the FTIR spectrum of a cycled electrolyte is a clear indication of the formation of new chemical species. For instance, the formation of decomposition products like lithium alkyl carbonates on the electrode surface can be identified by their characteristic C=O and C-O stretching bands. researchgate.net Time-resolved FTIR studies can track the evolution of these degradation products during battery cycling, providing insights into the degradation mechanisms. numberanalytics.com

Attenuated Total Reflection (ATR)-FTIR is a common sampling method that allows for the analysis of the electrolyte and the electrode surfaces with minimal sample preparation. researchgate.net It is a powerful tool for in situ and operando studies of the electrode-electrolyte interphase.

While ex situ analysis provides valuable snapshots of the battery components, in situ and operando spectroscopic techniques offer the ability to monitor the chemical and structural changes within the battery as they happen, under real operating conditions. cambridge.orgresearchgate.netresearchgate.net This provides a dynamic view of the electrochemical processes.

In Situ/Operando Raman Spectroscopy: This technique can be used to track the lithiation and delithiation of electrode materials in real-time. azooptics.comfrontiersin.org For a graphite (B72142) anode, for example, the Raman spectrum changes in a characteristic way as lithium ions intercalate into the graphite structure. acs.org It can also monitor the evolution of the electrolyte, including changes in ion association and the formation of decomposition products at the electrode surface during cycling. rsc.org

In Situ/Operando FTIR Spectroscopy: Using an ATR setup, FTIR can probe the electrolyte composition near the electrode surface during charging and discharging. researchgate.netnrel.gov This allows for the direct observation of changes in ion solvation and the formation of SEI/CEI components as a function of electrode potential and cycle number. researchgate.net

In Situ Transmission Electron Microscopy (TEM) and Spectroscopy: Combining TEM with spectroscopic methods like Electron Energy Loss Spectroscopy (EELS) in a liquid cell allows for the direct visualization of morphological and chemical changes at the nanoscale. cambridge.org For LiAsF6-based electrolytes, this can reveal the formation of nanoparticle degradation products during battery operation. cambridge.org

These in situ and operando approaches are critical for bridging the gap between fundamental understanding and practical battery performance, providing invaluable insights into the dynamic and complex environment within a working battery. researchgate.net

Electrochemical Techniques for Performance and Mechanistic Analysis

Electrochemical techniques are fundamental to evaluating the performance of LiAsF6 electrolytes and understanding the underlying reaction mechanisms. These methods provide quantitative data on key performance indicators such as ionic conductivity, electrochemical stability, and charge transfer kinetics.

Key electrochemical techniques include:

Electrochemical Impedance Spectroscopy (EIS): This is a powerful non-destructive technique used to probe the various resistive and capacitive elements within a battery. nih.gov By applying a small AC voltage or current perturbation over a range of frequencies, an impedance spectrum is generated. This spectrum can be modeled with an equivalent circuit to deconvolve contributions from the electrolyte resistance (R_e), the SEI layer resistance (R_SEI), and the charge-transfer resistance (R_ct). For LiAsF6 electrolytes, EIS is used to determine the bulk ionic conductivity and to study the properties and evolution of the SEI layer on the electrodes during cycling. nih.gov

Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window (ESW) of the electrolyte. The electrolyte is cycled between two potential limits on an inert working electrode, and the resulting current is measured. The ESW is the potential range where no significant oxidation or reduction of the electrolyte occurs. A wide ESW is crucial for high-voltage battery applications. CV can also reveal the reduction and oxidation potentials of electrolyte components, providing insight into the formation of the SEI and CEI.

Galvanostatic Intermittent Titration Technique (GITT): GITT is used to determine the chemical diffusion coefficient of lithium ions within the electrode material. It involves a series of constant current pulses followed by relaxation periods. By analyzing the voltage response, the diffusion coefficient can be calculated as a function of the state of charge. researchgate.net This provides insight into the Li-ion transport kinetics within the electrodes, which is influenced by the properties of the electrolyte and the SEI.

The combination of these electrochemical techniques provides a comprehensive assessment of the suitability of LiAsF6 electrolytes for specific battery applications and guides the development of improved electrolyte formulations. researchgate.net

Cyclic Voltammetry (CV) for Redox Behavior and Electrochemical Stability Windows

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior and determine the electrochemical stability window (ESW) of electrolyte systems. mdpi.comresearchgate.net The ESW defines the potential range within which the electrolyte remains stable without undergoing significant oxidation or reduction. mdpi.com For lithium-ion batteries, a wide ESW is crucial for compatibility with high-voltage cathodes and low-voltage anodes like lithium metal. tsinghua.edu.cn

In the context of Lithium Hexafluoroarsenate (LiAsF6) electrolytes, CV is employed to assess the potential limits at which the salt or solvent components begin to decompose. The anodic limit is determined by the oxidation of the AsF6- anion or the solvent, while the cathodic limit is typically governed by the reduction of the solvent or the Li+ cation. Studies have utilized CV to characterize the electrochemical behavior of LiAsF6 in various solvent systems. For instance, the electrochemical stability of LiAsF6 in a propylene (B89431) carbonate-acetonitrile mixture has been determined using voltammetry. researchgate.net The technique allows for the identification of specific redox peaks associated with the decomposition products, providing insight into the reaction mechanisms. For example, the reduction of LiAsF6 can lead to the formation of LixAs alloy phases and Lithium Fluoride (LiF), which can be detected through their electrochemical signatures. tue.nl

The ESW is practically determined from a CV scan by identifying the potentials at which the current begins to increase significantly, indicating the onset of electrolyte decomposition. mdpi.comgoogle.com This is often defined by a specific current density cutoff. The choice of the working electrode material is critical, as it can catalyze electrolyte decomposition. researchgate.net Therefore, CV measurements are often performed on inert electrodes, like stainless steel or glassy carbon, to assess the intrinsic stability of the electrolyte. researchgate.netgoogle.com

Electrochemical Impedance Spectroscopy (EIS) for Interfacial and Bulk Transport Resistances

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the various resistance and capacitance components within an electrochemical cell. It is particularly valuable for deconvoluting the contributions of bulk electrolyte resistance and interfacial resistances, such as the resistance of the Solid Electrolyte Interphase (SEI) and charge-transfer resistance. metrohm.comfaraday.ac.uk

In a typical EIS measurement on a lithium cell with LiAsF6 electrolyte, the resulting Nyquist plot often shows a high-frequency semicircle, which is associated with the combined resistance of the SEI layer and the charge-transfer process at the electrode-electrolyte interface. chemrxiv.orgresearchgate.net A lower-frequency tail, known as a Warburg element, is related to the diffusion of lithium ions. chemrxiv.org The intercept of the semicircle with the real axis at high frequency corresponds to the bulk electrolyte resistance (Rbulk), which is a measure of the ionic conductivity of the electrolyte itself. metrohm.com

Studies have shown that the interfacial impedance in LiAsF6-based electrolytes can be significant and is strongly influenced by the composition of the SEI layer. mit.edu The SEI forms from the decomposition products of the electrolyte, and for LiAsF6, this includes species like LiF and arsenic compounds. tue.nlmit.edu The impedance of this layer (RSEI) can evolve during cycling, reflecting changes in its thickness, composition, and compactness. researchgate.net For example, after multiple plating/stripping cycles, the SEI resistance in a 1.5 M LiAsF6 in 2-Me-THF electrolyte was measured to be significantly higher than in other common electrolyte systems, indicating the formation of a more resistive interphase. researchgate.net

By fitting the EIS data to an equivalent circuit model, quantitative values for the bulk resistance and various interfacial resistances can be extracted. chemrxiv.orgtytlabs.co.jp This allows for a detailed comparison of the transport properties of different LiAsF6 electrolyte formulations and provides insight into how factors like solvent choice and salt concentration affect both ion transport in the bulk and charge transfer across the interface.

Table 1: Representative Interfacial Resistance Values for Various Electrolytes

Electrolyte SystemSEI Resistance (RSEI) after 5 cycles (Ω cm²)Reference
1.5 M LiAsF6 in 2-Me-THF512.6 researchgate.net
1 M LiPF6 in EC/DMC47.6 researchgate.net
1 M LiTFSI in DOL/DME + 3% LiNO318.3 researchgate.net

Galvanostatic Cycling for Assessment of Long-Term Stability and Efficiency

Galvanostatic cycling is a core technique for evaluating the long-term performance of a battery, providing crucial metrics such as capacity retention and Coulombic efficiency (CE). electrochemsci.orgacs.org This method involves repeatedly charging and discharging a cell at a constant current between set voltage limits. electrochemsci.org The stability and efficiency of a LiAsF6-based electrolyte are directly reflected in how these metrics evolve over hundreds or thousands of cycles.

Coulombic efficiency, defined as the ratio of charge extracted during discharge to the charge inserted during the preceding charge, is a sensitive indicator of electrolyte stability and the effectiveness of the SEI. ucsd.eduquantumscape.com A CE of less than 100% signifies irreversible loss of lithium, often due to continuous SEI formation, electrolyte decomposition, or the formation of isolated "dead" lithium. quantumscape.comarxiv.org Historically, LiAsF6 was one of the early salts that enabled higher CEs compared to its predecessors. For example, solutions of LiAsF6 in 2-methyl-tetrahydrofuran (2-Me-THF) achieved a CE of 97.4%, and in ether/carbonate co-solvents, the CE reached approximately 98%. ucsd.edu

Long-term galvanostatic cycling tests reveal the capacity retention of the cell, which is the percentage of the initial capacity that remains after a certain number of cycles. electrochemsci.orgarxiv.org A stable electrolyte and SEI will result in high capacity retention. researchgate.net In cells using LiAsF6, the composition and stability of the SEI, which is influenced by the reduction of the AsF6- anion, play a critical role in minimizing capacity fade over extended cycling. tue.nl The performance in these tests is highly dependent on the entire electrolyte system, including the choice of solvents and any additives used in conjunction with LiAsF6. researchgate.net

Table 2: Historical Coulombic Efficiency of LiAsF6 in Various Solvents

Electrolyte SystemReported Coulombic Efficiency (CE)Year ReportedReference
1 M LiAsF6 in Tetrahydrofuran (B95107) (THF)89.4%1978 ucsd.edu
1-1.5 M LiAsF6 in 2-Methyl-tetrahydrofuran (2-Me-THF)97.4%1979 ucsd.edu
LiAsF6 in Diethyl ether (DEE)/THF97.6%1982 ucsd.edu
1 M LiAsF6 in 12% PC in 1,3-Dioxolane (B20135) (DOL)~98%1992 ucsd.edu

Microscopic and Imaging Techniques for Interfacial Morphology and Evolution

Scanning Electron Microscopy (SEM) for Electrode Surface Topography and Dendrite Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface of electrodes at the micro- and nanoscale, providing direct evidence of changes in topography and the formation of detrimental structures like lithium dendrites. d-nb.info In the study of LiAsF6 electrolytes, SEM is used in post-mortem analyses to examine the lithium metal anode or other electrode surfaces after cycling. researchgate.net

SEM analysis has been crucial in correlating electrochemical performance with physical changes at the electrode. For example, after extended galvanostatic cycling, SEM images of a lithium electrode from a cell with a LiAsF6-based electrolyte might show a roughened surface, but not necessarily dendritic growth, indicating that while the surface is reactive, the conditions may not favor the formation of sharp, needle-like dendrites. researchgate.netacs.org This technique provides essential visual feedback for understanding how LiAsF6 and its decomposition products influence the plating and stripping behavior of lithium metal.

Transmission Electron Microscopy (TEM) for Nanoscale Interphase Characterization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of the solid electrolyte interphase (SEI) at the nanoscale. nih.govroyalsocietypublishing.org This is critical for understanding the structure and composition of the thin passivating film that forms on the electrode surface. wiley.com The SEI, which is typically only tens of nanometers thick, plays a governing role in battery performance and stability. wiley.comnih.gov

Using TEM, researchers can visualize the layered structure of the SEI and identify its components through techniques like electron energy loss spectroscopy (EELS) and energy-dispersive X-ray spectroscopy (EDX). For electrolytes containing LiAsF6, TEM can help identify the distribution of inorganic components like LiF and arsenic-containing species within the SEI. tue.nl In-situ TEM, where a miniature electrochemical cell is operated inside the microscope, allows for real-time observation of the SEI's formation and evolution during electrochemical processes. nih.govresearchgate.net This has provided unprecedented insights into the dynamic nature of the SEI, showing how it grows and changes in response to the applied potential. nih.gov For example, studies have observed the formation of a polycrystalline Li2O film when oxygen is present in a LiAsF6/DME electrolyte, contrasting with the thicker, amorphous organic-based film formed in a pristine electrolyte. researchgate.net

Scanning Transmission Electron Microscopy (STEM) for Real-Time Degradation Observation

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, using a focused electron beam that is scanned across the sample to form an image. This technique, especially when used with a liquid cell (in-situ liquid STEM), is exceptionally powerful for observing the real-time degradation of electrolytes and the evolution of the electrode-electrolyte interface with high spatial resolution. jcesr.orgpnnl.gov

In the context of LiAsF6 electrolytes, in-situ STEM has been used to directly observe the breakdown mechanisms of the electrolyte under an electron beam, which can simulate the electrochemical stress experienced during battery operation. jcesr.orgresearchgate.net These experiments have visualized a sequence of degradation events, such as the initial growth of particles followed by the secondary growth of an organic phase in a LiAsF6 in dimethyl carbonate (DMC) electrolyte. jcesr.org This methodology allows for the rapid screening of electrolyte stability. jcesr.orgpnnl.gov

By correlating imaging with analytical techniques like EELS, STEM can provide chemical information about the degradation products as they form. pnnl.gov This has been instrumental in confirming that observations from in-situ STEM experiments on the breakdown of LiAsF6-based electrolytes are consistent with the known degradation mechanisms that occur during actual battery operation. researchgate.net Such real-time visualization helps to understand the initial stages of SEI formation and failure, providing critical knowledge for designing more stable and long-lasting electrolyte systems. nih.govdoi.org

Analytical Procedures for Trace Impurity and Degradation Product Quantification

The long-term performance and safety of lithium-ion batteries employing this compound (LiAsF₆) electrolytes are intrinsically linked to the purity of the electrolyte components. The presence of trace impurities, such as water and metallic ions, can initiate and accelerate the degradation of the salt and organic solvents. Consequently, a suite of advanced analytical methodologies is essential for the precise quantification of these impurities and the resulting degradation products. These techniques provide critical insights into degradation mechanisms, enabling the development of more stable electrolyte formulations. The primary analytical strategies include chromatographic, spectroscopic, and titrimetric methods.

Chromatographic techniques are powerful for separating and identifying complex mixtures of organic degradation products that arise from solvent decomposition. bas.bg Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for analyzing volatile and semi-volatile compounds. mdpi.comthermofisher.com It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. bas.bg For LiAsF₆ electrolyte systems, headspace solid-phase microextraction (SPME) coupled with GC-MS is a valuable approach, as it allows for the analysis of volatile organic compounds without injecting the non-volatile and potentially harmful lithium salt into the GC system. rsc.org

Interactive Table 1: Chromatographic Techniques for Electrolyte Analysis

Technique Analytes Key Research Findings References
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile solvent degradation products, low molecular weight organic compounds. Identifies aging products like dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC) and ethylmethyl-2,5-dioxahexane dicarboxylate (EMDOHC) in aged cells. Headspace SPME prevents injection of the conducting salt. bas.bgmdpi.comrsc.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Non-volatile and polar degradation products (e.g., oligocarbonates), organophosphates. Quantifies main electrolyte components and their degradation products. Thermal aging, especially with water, increases the formation of oligocarbonates. bas.bgrsc.orgmdpi.com

| Ion Chromatography (IC) | Anionic degradation products (e.g., F⁻, PO₃F²⁻), cationic impurities (e.g., Na⁺, Ca²⁺). | Column-switching systems can separate low-concentration degradation anions from the high-concentration electrolyte salt anion, shortening analysis time. | metrohmusa.comshimadzu.com |

Spectroscopic methods are indispensable for the quantification of elemental impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the foremost techniques for detecting and quantifying trace metallic contaminants. researchgate.netspectroscopyonline.com These contaminants can originate from raw materials or corrosion of cell components and can have a catalytic effect on electrolyte degradation. researchgate.net ICP-MS offers exceptional sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. azom.com ICP-OES, while generally less sensitive than ICP-MS, is robust and suitable for higher concentration trace elements. spectroscopyonline.comthermofisher.com These methods are critical for quality control of the lithium salt and for monitoring metal dissolution from the electrodes during battery aging. spectroscopyonline.com

Interactive Table 2: Spectroscopic Techniques for Elemental Impurity Analysis

Technique Purpose Typical Analytes Performance Insights References
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ultra-trace elemental analysis. Fe, Ni, Cr, Cu, Mn, Zn, Mg, Na. Extremely high sensitivity allows for detection at µg/L levels or lower. Considered a premier technique for purity assessment of battery materials. thermofisher.comresearchgate.netazom.comspectroscopyonline.com

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Trace elemental analysis. | Fe, Ni, Cr, Cu, Mn, Al. | Robust and accurate for quantifying metallic impurities. Method detection limits are often in the 1 mg/L range in the final sample solution. | spectroscopyonline.comthermofisher.comspectroscopyonline.com |

Titrimetric methods provide simple and accurate quantification for specific key impurities. Karl Fischer Titration (KFT) is the industry-standard method for determining the water content in the electrolyte. metrohmusa.comazom.com Water is a particularly detrimental impurity, as it readily hydrolyzes the AsF₆⁻ anion, leading to the formation of hydrofluoric acid (HF) and other acidic arsenic species, which attack the solid electrolyte interphase (SEI) and other cell components. mt.comhoneywell.com Coulometric KFT is employed for its high sensitivity in quantifying trace amounts of water, often below 20 parts per million (ppm). metrohmusa.comazom.comhoneywell.com To avoid inaccuracies from side reactions, alcohol-free KFT reagents are recommended when analyzing modern electrolyte formulations. honeywell.comresearchgate.net Furthermore, simple acid-base titration can be used to determine the total acidity of the electrolyte, which often correlates with the concentration of degradation products like HF. mt.com

Research has shown that the degradation of LiAsF₆ can lead to arsenic-containing products, such as arsenic trifluoride (AsF₃) or even elemental arsenic (As⁰), which can be identified through techniques like in-situ transmission electron microscopy coupled with electron energy loss spectroscopy (EELS). researchgate.net

Interactive Table 3: Common Impurities, Degradation Products, and Analytical Methods

Analyte Significance Primary Quantification Method References
Water (H₂O) Initiates hydrolysis of the AsF₆⁻ anion, leading to HF formation. Coulometric Karl Fischer Titration (KFT). azom.commt.comhoneywell.com
Hydrofluoric Acid (HF) A corrosive degradation product that damages cell components. Acid-Base Titration; Ion Chromatography. mt.comwordpress.com
Metallic Ions (Fe, Ni, Cr, etc.) Can catalyze further electrolyte degradation reactions. ICP-MS; ICP-OES. spectroscopyonline.comresearchgate.netspectroscopyonline.com
Arsenic Compounds (e.g., AsF₃, As⁰) Direct degradation products of the LiAsF₆ salt. Transmission Electron Microscopy with EELS; X-ray Photoelectron Spectroscopy (XPS). researchgate.netmit.edu

| Organic Carbonate Oligomers | Formed from solvent polymerization, increasing viscosity. | High-Performance Liquid Chromatography (HPLC). | bas.bgrsc.org |

Theoretical and Computational Investigations of Lithium Hexafluoroarsenate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide fundamental insights into the electronic properties and chemical behavior of molecules. ornl.gov These first-principles methods are crucial for studying phenomena that are difficult to probe experimentally, such as the decomposition of electrolyte components and their interactions at electrode surfaces. researchgate.netnih.gov

Density Functional Theory (DFT) has become a standard method for investigating the decomposition of electrolyte species due to its balance of computational cost and accuracy. researchgate.netnih.gov The stability of the electrolyte, which is a combination of solvents and a lithium salt like LiAsF6, is paramount for the longevity and safety of a lithium-ion battery. researchgate.netresearchgate.net Both the solvent and the salt anion can undergo chemical reactions that contribute to the formation of the solid electrolyte interphase (SEI). researchgate.netresearchgate.net

DFT calculations are employed to explore the thermodynamics and kinetics of various decomposition reactions. nih.gov For the hexafluoroarsenate (B1215188) (AsF6⁻) anion, as with other fluorine-containing anions like hexafluorophosphate (B91526) (PF6⁻), decomposition can be a source of species that form the SEI. tennessee.edu Studies have compared the oxidative stability of different anions, with one study indicating that the resistance to oxidation follows the order: CF3SO3⁻ < (CF3SO2)2N⁻, (CF3SO2)3C⁻ < BF4⁻ < PF6⁻ < AsF6⁻. chalmers.se This suggests a higher intrinsic stability of the AsF6⁻ anion against oxidation compared to many other common anions.

However, the presence of the anion can also influence the decomposition of the solvent. DFT calculations on propylene (B89431) carbonate (PC) in the presence of various lithium salts, including LiAsF6, have shown that while the primary oxidative decomposition products of the solvent are independent of the salt type, the decomposition rate constants are significantly affected. acs.org The study calculated the order of gas volume generation from PC decomposition to be [PC-ClO4]⁻ > [PC-BF4]⁻ > [PC-AsF6]⁻ > [PC-PF6]⁻, indicating that LiAsF6 leads to a moderate rate of solvent decomposition compared to other salts. acs.org

The decomposition of the anion itself, particularly through reduction, is a key process in SEI formation. The reduction of the AsF6⁻ anion can lead to the formation of lithium fluoride (B91410) (LiF), a crucial inorganic component of the SEI that helps to passivate the electrode surface. tennessee.edu The exact pathways and products of AsF6⁻ decomposition are complex and can be influenced by the solvent environment and the presence of the lithium cation.

Property InvestigatedKey Findings from DFT StudiesReferences
Anion Oxidative Stability The intrinsic oxidative stability of anions was found to follow the trend: AsF6⁻ > PF6⁻ > BF4⁻. chalmers.se
Solvent Decomposition Rate The presence of LiAsF6 influences the decomposition rate of propylene carbonate, with a moderate rate of gas evolution compared to other salts like LiClO4 and LiBF4. acs.org
SEI Component Formation Decomposition of the AsF6⁻ anion is a source of LiF, a critical component of the solid electrolyte interphase. tennessee.edu

The solvation of lithium ions (Li⁺) and the formation of ion pairs with the AsF6⁻ anion are critical factors that influence the electrolyte's ionic conductivity and the mechanism of Li⁺ transport. mdpi.comnih.gov DFT calculations are used to determine the energetics and structures of these solvated species. mdpi.comnih.gov

The interaction between the Li⁺ cation and the solvent molecules, as well as with the AsF6⁻ anion, dictates the local structure of the electrolyte. A strong interaction between Li⁺ and the solvent can promote the dissociation of the lithium salt, leading to a higher concentration of mobile Li⁺ charge carriers and thus higher ionic conductivity. mdpi.com Conversely, strong ion pairing, where the Li⁺ and AsF6⁻ ions are in close proximity, can reduce the number of free Li⁺ ions and hinder transport. nih.govnih.gov

Studies combining Raman spectroscopy and DFT calculations have been used to investigate ion association and solvation in LiAsF6-based electrolytes. researchgate.netgrafiati.com For instance, in dimethyl carbonate (DMC)-LiAsF6 electrolytes, analysis suggests a higher fraction of DMC in the Li⁺ solvation shell than would be expected from random contribution, indicating specific interactions. rsc.org

The dissociation capability of various lithium salts in aprotic electrolytes has been ranked as follows: LiTFSI < LiBF4 < LiClO4 < LiPF6 < LiAsF6. wiley.com This suggests that LiAsF6 has a relatively high degree of dissociation compared to other common salts, which is favorable for achieving high ionic conductivity. The binding energy between the lithium ion and the anion is a key factor influencing this behavior. wiley.com

SystemFocus of InvestigationKey FindingsReferences
LiAsF6 in various solvents Salt Dissociation CapabilityLiAsF6 shows a higher tendency to dissociate compared to LiPF6, LiClO4, LiBF4, and LiTFSI. wiley.com
DMC-LiAsF6 Li⁺ Solvation ShellA higher than random proportion of DMC is found in the Li⁺ solvation shell. rsc.org
LiAsF6/CH3CO2CH3 and LiAsF6/HCO2CH3 Solvation and Ion AssociationRaman and DFT studies reveal details of ion pair formation and Li⁺ solvation. researchgate.netgrafiati.com

The transfer of charge across the interface between the electrode and the electrolyte is a fundamental step in the operation of a lithium-ion battery. storion.ruresearchgate.net The kinetics of this process are heavily influenced by the properties of the SEI that forms on the electrode surface. rsc.org Quantum chemical calculations can provide insights into the energy landscape of the charge transfer reaction. rsc.org

The composition of the electrolyte, including the choice of lithium salt, has a significant impact on the impedance of the electrode-electrolyte interface. mit.edumit.edu For example, it has been observed that the use of LiPF6 salt can lead to an increase in impedance of 2 to 5 times on positive electrodes compared to LiAsF6. mit.edumit.edu This lower impedance with LiAsF6 is attributed to the fact that it is less prone to forming HF, which can react with SEI components like Li2CO3 to form highly resistive LiF films. mit.edu

The charge transfer process involves the desolvation of the Li⁺ ion from the electrolyte and its subsequent incorporation into the electrode material, a process that is mediated by the SEI. researchgate.net The energy barrier for this process is a key determinant of the battery's rate capability. Theoretical models that combine DFT with other methods can be used to predict the energy landscape for the lithiation/delithiation charge transfer reaction at a complex interface. rsc.org While detailed studies specifically targeting LiAsF6 are less common than for LiPF6, the comparative experimental data on impedance suggests that the charge transfer kinetics are more favorable in LiAsF6-based electrolytes.

Molecular Dynamics (MD) Simulations for Ion Transport and Interfacial Processes

While quantum chemical calculations are powerful for understanding reaction energetics and electronic structure, they are often limited to relatively small systems and short timescales. Molecular dynamics (MD) simulations, which use classical force fields to describe the interactions between atoms, can model much larger systems over longer times, making them ideal for studying dynamic processes like ion diffusion and the formation of interfaces. nsf.govresearchgate.net

MD simulations are widely used to calculate the diffusion coefficients of ions in an electrolyte, which are directly related to the ionic conductivity. nih.govacs.orgresearchgate.net These simulations track the trajectories of individual ions over time, and from their mean-squared displacement, the diffusion coefficient can be determined. nih.gov

Studies on polymer electrolytes have utilized MD simulations to compare the transport properties of different lithium salts. In polyethylene (B3416737) oxide (PEO)-based electrolytes, the ionic diffusion coefficient of Li⁺ in a PEO:LiAsF6 system has been computed and compared with other salts. uni-konstanz.de The results from such simulations help in understanding how the size and mass of the anion affect the mobility of the Li⁺ ion. For instance, a study comparing LiAsF6 and LiSbF6 in an adiponitrile-based electrolyte found that the lighter AsF6⁻ anion led to a higher diffusion coefficient. figshare.com

The mechanism of ion transport is also a key area of investigation using MD simulations. In polymer electrolytes, Li⁺ transport can occur through hopping between coordinating sites on the polymer chains (intra-chain) or between different chains (inter-chain), as well as through the segmental motion of the polymer itself. uni-konstanz.de In liquid electrolytes, the transport is governed by the dynamics of the Li⁺ solvation shell and the frequency of solvent and anion exchange. nsf.gov

Electrolyte SystemProperty CalculatedKey FindingsReferences
PEO:LiAsF6 Li⁺ Diffusion CoefficientMD simulations have been used to compute the ionic diffusion coefficient in this polymer electrolyte system. uni-konstanz.de
Adiponitrile with LiAsF6 and LiSbF6 Anion Diffusion CoefficientThe diffusion coefficient for AsF6⁻ was found to be higher than that for SbF6⁻. figshare.com

The formation of the SEI is a complex process involving the reduction of electrolyte components at the anode surface during the initial charging cycles. acs.orgncepu.edu.cn MD simulations, often in conjunction with quantum chemical calculations, are used to model the initial stages of SEI formation and its subsequent evolution. nih.govacs.org

The choice of lithium salt, such as LiAsF6, influences the composition and properties of the SEI. wiley.com In electrolytes containing ethylene (B1197577) carbonate (EC), the reduction of the solvent is a primary contributor to the SEI, forming species like lithium ethylene dicarbonate (B1257347) ((CH2OCO2Li)2). acs.org It has been suggested that in LiAsF6-based electrolytes, the precipitation of this product acts as an excellent passivating agent, leading to improved cycling performance. acs.org

MD simulations can model the competitive reactions that occur at the electrode surface and how they lead to the layered structure often proposed for the SEI, with an inner inorganic layer and an outer organic layer. acs.orgdiva-portal.org These models can simulate the deposition of decomposition products and the release of gaseous byproducts like C2H4 and CO. acs.org While detailed mechanistic models for SEI formation are often developed using LiPF6 as the reference salt, the principles can be extended to understand the role of LiAsF6. The stability of the anion and its decomposition products are key inputs for these simulations, highlighting the synergy between quantum chemical calculations and MD simulations.

Multi-Scale Modeling Approaches for Comprehensive Electrolyte Performance Prediction

To gain a deeper understanding of the complex phenomena occurring within lithium hexafluoroarsenate-based electrolytes and to predict their performance, researchers employ multi-scale modeling approaches. energy.gov These computational strategies bridge different length and time scales, from the atomic level to the macroscopic cell level, to create a holistic picture of electrolyte behavior. energy.govwiley.com

At the most fundamental level, Density Functional Theory (DFT) calculations are used to investigate phenomena at the pico-to-nanoscale. acs.orgtaylorfrancis.com DFT allows for the study of the interactions between Li+ ions, AsF6- anions, polymer chains, and solvent molecules. researchgate.net It can be used to determine properties such as the dissociation energy of the lithium salt, the coordination of Li+ with polymer functional groups, and the electronic structure of the electrolyte components. wiley.comresearchgate.net For instance, DFT calculations can elucidate the solvation structure of Li+ ions in different electrolyte formulations, which is crucial for understanding ion transport mechanisms. researchgate.net These atomistic-level insights, including the calculation of Li migration barriers and interfacial energies, provide essential parameters for higher-scale models. energy.gov

Moving up in scale, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the electrolyte system at the nanoscale over nanoseconds to microseconds. wiley.com MD simulations can model the transport properties of the electrolyte, such as ionic conductivity and diffusion coefficients, by simulating the movement of individual ions and polymer segments over time. acs.org This allows for the investigation of how factors like polymer chain dynamics, salt concentration, and temperature influence ion transport. rsc.org

At the mesoscale, continuum models are used to analyze the behavior of the electrolyte over larger length scales (micrometers) and longer timescales (seconds). energy.govwiley.com These models often take the form of partial differential equations that describe transport phenomena within the electrolyte and at the electrode-electrolyte interfaces. energy.gov The parameters for these continuum models, such as transport and elastic properties, are often derived from the lower-scale DFT and MD simulations. energy.gov

Interactive Data Table: Multi-Scale Modeling Techniques for Electrolyte Analysis

Modeling ScaleTechniqueInvestigated PropertiesKey OutputsReference
Atomic/Molecular (pico-nano)Density Functional Theory (DFT)Ion-polymer/solvent interactions, salt dissociation energy, Li+ solvation, migration barriers, interfacial energy.Fundamental parameters for higher-scale models, understanding of chemical behavior. energy.govtaylorfrancis.comresearchgate.net
Nanoscale (nano-micro)Molecular Dynamics (MD)Ionic conductivity, diffusion coefficients, dynamic behavior of ions and polymer chains.Transport properties, relationship between structure and ion mobility. wiley.comacs.org
Mesoscale (micro-milli)Continuum ModelingTransport and elastic properties across larger domains, electrode-electrolyte behavior.Analysis of stability and transport at interfaces and within bulk electrolyte. energy.govwiley.com
Macroscale (cell level)Pseudo-two-dimensional (P2D) ModelingCell voltage, capacity, polarization, overall battery performance.Prediction of full cell performance and degradation mechanisms. acs.orgmdpi.commdpi.com

Emerging Research Directions and Future Outlook for Lithium Hexafluoroarsenate Electrolytes

Development of Novel Electrolyte Formulations Incorporating Lithium Hexafluoroarsenate (B1215188)

The performance of a lithium-based battery is intrinsically linked to the composition of its electrolyte. Researchers are actively exploring innovative formulations that leverage the properties of Lithium Hexafluoroarsenate to enhance energy density, cyclability, and safety.

Design and Characterization of High-Concentration and Localized High-Concentration Electrolytes

High-concentration electrolytes (HCEs) and localized high-concentration electrolytes (LHCEs) represent a paradigm shift in electrolyte design, aiming to modify the solvation structure of lithium ions to achieve improved stability and performance. mdpi.comresearchgate.net In HCEs, a high concentration of salt in the solvent leads to a state where most, if not all, solvent molecules are coordinated to lithium ions, reducing the activity of free solvent molecules that can lead to detrimental side reactions at the electrode surfaces. mdpi.com This approach can enhance the electrochemical stability window of the electrolyte. mdpi.com

LHCEs take this concept a step further by introducing a non-solvating diluent to a concentrated salt-solvent mixture. rsc.orgpsu.edu This creates localized domains of high salt concentration within a lower-concentration bulk electrolyte, thereby retaining the benefits of the HCE solvation structure while improving bulk properties like ionic conductivity and viscosity. nih.gov While much of the research in this area has focused on other lithium salts, the principles are applicable to this compound. The formulation of HCEs and LHCEs with LiAsF6 is an active area of investigation aimed at harnessing its intrinsic properties for stable, high-performance batteries.

Table 1: Comparison of Conventional, High-Concentration, and Localized High-Concentration Electrolytes

Electrolyte TypeSalt ConcentrationSolvent ActivityKey Advantages
ConventionalLow (~1 M)HighGood ionic conductivity
High-Concentration (HCE)High (>3 M)LowEnhanced electrochemical stability
Localized High-Concentration (LHCE)High locally, low overallLow locallyCombines stability of HCE with good bulk properties

Integration with Ionic Liquids and Advanced Fluorinated Solvents

The quest for safer and more stable electrolytes has led to the exploration of non-traditional solvent systems, such as ionic liquids and fluorinated solvents.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are characterized by their low volatility, non-flammability, and wide electrochemical windows. researchgate.net The integration of this compound into IL-based electrolytes is a promising research direction. Aprotic electrolytes, including those based on ionic liquids, can dissolve complex salts like LiAsF6. researchgate.net The choice of cation and anion in the ionic liquid can be tailored to fine-tune the electrolyte's properties, such as viscosity, conductivity, and interfacial stability. Research in this area focuses on identifying IL-LiAsF6 combinations that offer optimal performance for specific battery applications.

Advanced Fluorinated Solvents: Fluorinated solvents are gaining significant attention due to their enhanced oxidative stability and ability to form a stable solid electrolyte interphase (SEI) on the anode. osti.gov The incorporation of fluorine atoms into the solvent molecule can significantly raise its oxidation potential, making it suitable for use with high-voltage cathodes. rsc.org The use of fluorinated ethers as co-solvents is a particularly promising strategy. osti.gov Early research has shown that LiAsF6 can be effectively used in ether-based electrolytes, suggesting a strong potential for synergy with advanced fluorinated ether solvents. dtic.mil The development of electrolytes combining LiAsF6 with these advanced solvents is a key strategy for enabling high-energy-density lithium batteries.

Rational Design of Functional Additives for Enhanced Interfacial Stability

The long-term performance and safety of lithium batteries are critically dependent on the stability of the interfaces between the electrolyte and the electrodes. Functional electrolyte additives play a crucial role in forming protective passivation layers, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. researchgate.net While many additives have been developed for electrolytes based on other lithium salts, the rational design of additives specifically for LiAsF6-based systems is an emerging area of research. researchgate.net

The goal is to identify molecules that can be added in small quantities to the electrolyte to perform specific functions, such as:

SEI Formation: Promoting the formation of a thin, uniform, and ionically conductive SEI on the lithium metal or graphite (B72142) anode to suppress dendrite growth and minimize electrolyte consumption.

CEI Stabilization: Forming a stable CEI on high-voltage cathodes to prevent electrolyte oxidation and transition metal dissolution.

HF Scavenging: Neutralizing trace amounts of hydrofluoric acid (HF) that can be generated from the reaction of the fluoro-containing salt with moisture, thereby preventing corrosion of battery components. acs.org

Silyl-functionalized molecules are one class of additives being investigated for their ability to scavenge harmful species within the battery. acs.org The systematic screening and design of additives tailored to the specific chemistry of LiAsF6 electrolytes are crucial for unlocking their full potential.

Application in Next-Generation Battery Architectures

The unique properties of this compound electrolytes make them promising candidates for next-generation battery technologies that aim for higher energy densities and improved performance.

Lithium-Metal Battery Electrolyte Design for Enhanced Cycling Performance

Lithium metal is considered the "holy grail" of anode materials due to its extremely high theoretical specific capacity. researchgate.net However, the practical application of lithium metal anodes has been hindered by issues such as dendrite growth and low cycling efficiency. researchgate.net The electrolyte plays a critical role in addressing these challenges. pnnl.gov

Research has shown that the choice of both the salt and the solvent significantly impacts the plating and stripping behavior of lithium metal. Ether-based electrolytes, for example, have demonstrated some advantages over traditional carbonate-based systems in terms of their stability with lithium metal. researchgate.net Early studies have highlighted the potential of LiAsF6 in ether-based electrolytes for achieving stable cycling of lithium electrodes. dtic.mil Future research will focus on optimizing LiAsF6-based electrolyte formulations, potentially incorporating high-concentration or localized high-concentration concepts and functional additives, to enable long-term, high-performance cycling of lithium metal batteries.

Exploration in Solid-State Electrolyte Composites and Hybrid Systems

All-solid-state batteries (ASSBs) are a major focus of next-generation battery research due to their potential for enhanced safety and energy density. nih.gov Composite solid electrolytes (CSEs), which combine the properties of polymers and ceramics, are a particularly promising approach to achieving a balance of high ionic conductivity, mechanical strength, and good interfacial contact. nih.govresearchgate.netpnnl.gov

Addressing Performance Limitations in Extreme Operating Conditions (e.g., Low-Temperature Functionality)

The performance of lithium-ion batteries, including those utilizing this compound (LiAsF₆) electrolytes, is significantly hampered under extreme operating conditions, particularly at low temperatures (i.e., below -20 °C). nih.govmdpi.com These challenges primarily stem from the electrolyte's physical and chemical changes as temperatures drop. Key limitations include increased electrolyte viscosity, reduced ionic conductivity, and sluggish charge transfer kinetics at the electrode-electrolyte interface. mdpi.comnih.govenergy.gov

At low temperatures, the viscosity of the organic solvents used in the electrolyte increases, which impedes the mobility of lithium ions, leading to a significant drop in ionic conductivity. mdpi.comlbl.gov This can even lead to the electrolyte solidifying or crystallizing, effectively halting ion transport. nih.govmdpi.com Furthermore, the desolvation of lithium ions at the electrode surface, a critical step for intercalation, becomes more difficult, increasing the energy barrier for the charge transfer process. nih.govresearchgate.net This sluggish kinetic process contributes to increased internal resistance and severe capacity loss. nih.govnih.gov An unstable solid electrolyte interphase (SEI) can also form under these conditions, leading to poor cycling efficiency and the potential for lithium dendrite growth. nih.govnih.gov

Research efforts to overcome these low-temperature limitations for lithium salt electrolytes focus on several key strategies:

Lithium Salt Concentration: Optimizing the concentration of the lithium salt is another approach. Higher salt concentrations can sometimes alter the solvation structure of the lithium ions, potentially leading to improved ionic conductivity and a lower freezing point. mdpi.com Research into local high-concentration electrolytes demonstrates that creating specific solvation shells around the lithium ions can reduce the desolvation energy barrier and enhance Li⁺ transport kinetics. researchgate.net

Additive Engineering: The use of specific additives can significantly improve the properties of the SEI layer, making it more conducive to lithium-ion transport at low temperatures. poworks.com Additives can help form a more stable and less resistive SEI, which is crucial for efficient battery operation in the cold. energy.gov

These strategies, while often studied in the context of lithium hexafluorophosphate (B91526) (LiPF₆) based systems, provide a foundational framework for enhancing the low-temperature performance of LiAsF₆ electrolytes. The fundamental challenges of viscosity, conductivity, and interfacial kinetics are common to all liquid organic electrolytes.

Table 1: Challenges and Strategies for Low-Temperature Electrolyte Performance
Limiting Factor at Low TemperatureConsequenceMitigation StrategyResearch Finding/Example
Increased Viscosity & High Freezing PointReduced Li⁺ mobility, decreased ionic conductivity, potential solidification. mdpi.comIncorporate low-viscosity, low-melting-point co-solvents. poworks.comMixing ethylene (B1197577) carbonate (high melting point) with linear carbonates (e.g., EMC, DEC) or esters (e.g., methyl butyrate) lowers the electrolyte's freezing point. mdpi.comtechbriefs.com
Sluggish Charge Transfer KineticsIncreased interfacial impedance, high polarization, reduced rate capability. nih.govnih.govUse additives to form a stable, low-impedance SEI. energy.govpoworks.comAdditives like fluoroethylene carbonate (FEC) can help create a more robust SEI layer that facilitates Li⁺ transport even at low temperatures. energy.gov
High Li⁺ Desolvation EnergySlow desolvation is a rate-limiting step, hindering Li⁺ intercalation/plating. nih.govresearchgate.netDesign novel solvation structures (e.g., high-concentration electrolytes). researchgate.netWeakening the Li⁺-solvent interaction by using solvents like ethyl fluoroacetate (B1212596) can lower the desolvation energy barrier. researchgate.net

Data-Driven and Machine Learning Approaches for Rational Electrolyte Design

The traditional approach to developing new electrolytes has largely relied on a trial-and-error methodology, which is time-consuming and often guided by chemical intuition. nso-journal.org The complexity of electrolyte formulations, with numerous possible combinations of salts, solvents, and additives, presents a vast design space that is challenging to explore systematically. anl.gov To accelerate the discovery process, researchers are increasingly turning to data-driven and machine learning (ML) approaches for the rational design of high-performance electrolytes. anl.govpnas.org

This computational strategy involves a workflow that begins with data acquisition, followed by model training and, ultimately, predictive design. pnas.orgresearchgate.net

Data Acquisition: Large datasets are compiled from existing literature, experimental results, and high-throughput computational simulations. anl.govresearchgate.net These datasets contain information on electrolyte compositions (e.g., elemental ratios, molecular structures of solvents and salts) and their corresponding performance metrics, such as ionic conductivity, Coulombic efficiency, and electrochemical stability. researchgate.netnih.gov

Model Development: Various ML algorithms—such as linear regression, random forest, and graph convolutional neural networks—are trained on these datasets. pnas.orgacs.org The models learn the complex, non-linear relationships between the input features (electrolyte components) and the output properties (performance). nso-journal.orgibm.com An important aspect is identifying the most critical features, or "descriptors," that govern electrolyte performance. nso-journal.orgaiche.org

Predictive Design and Validation: Once trained, the ML models can rapidly screen billions of potential candidate molecules and formulations, predicting their properties without the need for extensive physical experimentation. anl.gov This allows researchers to focus on a smaller set of highly promising candidates for experimental validation. researchgate.netyoutube.com For instance, ML models have successfully identified that a lower solvent oxygen content is a key factor for achieving high Coulombic efficiency in lithium metal batteries, a design principle that was then used to create new, high-performing electrolytes. pnas.orgnih.gov

By applying these data-driven techniques, the design of electrolytes containing this compound can be significantly accelerated. ML models can help identify novel solvent systems or additive combinations that optimize specific properties, such as forming a stable SEI on the anode or improving ionic conductivity. This approach moves beyond incremental improvements and opens the door to discovering non-intuitive electrolyte formulations with superior performance characteristics. youtube.com

Table 2: Workflow for Data-Driven Electrolyte Design
PhaseDescriptionKey Tools & TechniquesExample Application
Data AcquisitionCollection and processing of electrolyte composition and performance data from literature, experiments, and simulations. anl.govresearchgate.netDatabases (e.g., G4MP2), high-throughput molecular dynamics simulations. anl.govresearchgate.netA database of 133,000 organic molecules was created to serve as a basis for electrolyte candidate screening. anl.gov
Model DevelopmentTraining ML models to learn the relationship between electrolyte features and performance targets. pnas.orgMachine learning algorithms (Random Forest, Bagging, Graph Neural Networks), feature selection methods. pnas.orgacs.orgaiche.orgModels identified the solvent oxygen ratio as the most critical feature for predicting the Coulombic efficiency of an electrolyte. pnas.org
Predictive Design & ValidationUsing the trained model to screen new candidate materials and formulations, followed by experimental verification of the top predictions. researchgate.netHigh-throughput virtual screening, electrochemical testing (e.g., cyclic voltammetry, galvanostatic cycling). youtube.comnih.govML-guided design led to the formulation of new fluorine-free solvent electrolytes that achieved a high Coulombic efficiency of 99.70%. researchgate.netnih.gov

Sustainable Research Initiatives: Strategies for Electrolyte Longevity and Systemic Stability in Electrochemical Devices

A critical factor governing battery longevity is the stability of the electrolyte and the interfaces it forms with the electrodes. rsc.org The electrolyte salt, LiAsF₆, can undergo thermal decomposition, especially in the presence of impurities like water, which can lead to the generation of undesirable byproducts. bohrium.com While pure LiAsF₆ is thermally stable up to around 265°C, its stability within the full electrolyte system can be lower. netzsch.com The decomposition of the salt and reactions with the organic solvents can consume active lithium, increase cell impedance, and lead to a decline in capacity. researchgate.net

Strategies to enhance electrolyte longevity and systemic stability include:

Improving Thermal Stability: Research into stabilizing agents and additives that can suppress the decomposition of the lithium salt and solvents at elevated temperatures is crucial. researchgate.net By preventing these degradation reactions, the chemical integrity of the electrolyte is maintained over more cycles and longer periods. bohrium.com

Engineering a Robust Solid Electrolyte Interphase (SEI): The SEI is a passivation layer that forms on the anode surface from the decomposition of electrolyte components during the initial cycles. rsc.org A stable, uniform, and ionically conductive SEI is essential for preventing continuous electrolyte decomposition and protecting the anode from corrosion. researchgate.net Research focuses on designing electrolyte formulations with additives that promote the formation of a robust, inorganic-rich SEI, which is less prone to mechanical failure during lithium plating and stripping. nih.govrsc.org A stable SEI minimizes the loss of active lithium and extends the cycle life of the battery.

By focusing on these areas, the operational lifetime of batteries using LiAsF₆ electrolytes can be significantly extended. This contributes to sustainability by reducing the frequency of battery replacement and maximizing the utility of the materials used in their construction.

Q & A

Basic: What experimental methods are used to characterize the thermodynamic properties of lithium hexafluoroarsenate?

Answer:
The thermodynamic behavior of LiAsF₆ is typically studied using adiabatic calorimetry (50–750 K) and differential scanning calorimetry (DSC). These methods measure heat capacity (CpC_p), entropy (S0S^0), and enthalpy changes during phase transitions. For example, LiAsF₆ exhibits a rhombohedral-to-cubic structural transformation at 535.0 ± 0.5 K, with an entropy change of 10.30 ± 0.53 J/(K·mol) . Researchers should account for lambda-type anomalies in Cp(T)C_p(T) curves when modeling thermal stability in battery systems.

Basic: How does LiAsF₆ compare to other lithium salts (e.g., LiPF₆) in electrolyte applications?

Answer:
LiAsF₆ is less commercially viable than LiPF₆ due to its arsenic content and toxicity, but it offers superior ionic conductivity in certain organic solvents. Studies using in situ liquid-phase scanning transmission electron microscopy (STEM) reveal that LiAsF₆-based electrolytes exhibit distinct degradation pathways compared to LiPF₆, particularly under high-voltage conditions . However, LiAsF₆’s instability above 715 K (thermal decomposition enthalpy: 31.64 ± 0.08 kJ/mol) limits its use in high-temperature applications .

Advanced: How can researchers resolve contradictions in reported decomposition temperatures of LiAsF₆?

Answer:
Discrepancies in decomposition data (e.g., 715–820 K vs. lower thresholds in other studies) often arise from experimental conditions. Sealed-crucible calorimetry under inert atmospheres provides more accurate ΔUr(T)\Delta U_r(T) values by minimizing oxidative side reactions. Cross-validation with thermogravimetric analysis (TGA) and mass spectrometry is recommended to identify gaseous decomposition byproducts (e.g., AsF₃ or LiF) .

Advanced: What methodologies are used to study phase transitions in LiAsF₆?

Answer:
The rhombohedral-to-cubic phase transition at 535 K is characterized via temperature-resolved X-ray diffraction (XRD) and Raman spectroscopy. Adiabatic calorimetry quantifies the associated enthalpy (5.29 ± 0.27 kJ/mol) and entropy changes, while molecular dynamics simulations model lattice dynamics . Researchers should note that impurities (e.g., residual moisture) can shift transition temperatures, necessitating ultra-dry synthesis protocols .

Basic: What safety protocols are critical when handling LiAsF₆?

Answer:
LiAsF₆ is classified under UN 6.1 (toxic solid) due to its arsenic content. Handling requires gloveboxes with <1 ppm O₂/H₂O, PPE (nitrile gloves, goggles), and emergency protocols for inhalation/skin exposure. Waste must be neutralized with calcium hydroxide to immobilize arsenic . Note: While LiAsF₆ contains pentavalent arsenic (less toxic than trivalent forms), prolonged exposure risks warrant biomonitoring in lab settings .

Advanced: How does LiAsF₆’s electrochemical stability influence its performance in lithium-oxygen (Li-O₂) batteries?

Answer:
In Li-O₂ systems, LiAsF₆ demonstrates moderate stability against superoxide radicals compared to LiTFSI. In situ electrochemical impedance spectroscopy (EIS) reveals that LiAsF₆-based electrolytes form less resistive interfacial layers on lithium anodes, but parasitic reactions with O₂ reduction products (e.g., LiO₂) necessitate additive engineering (e.g., redox mediators) to improve cyclability .

Basic: What synthesis routes are reported for high-purity LiAsF₆?

Answer:
High-purity LiAsF₆ (>99%) is synthesized via metathesis reactions between LiF and AsF₅ in anhydrous HF or fluorinated solvents. Post-synthesis purification involves vacuum sublimation (423–473 K) to remove unreacted AsF₅. Purity is verified via ICP-MS for arsenic content and Karl Fischer titration for moisture .

Advanced: What computational tools model the vibrational spectra of LiAsF₆?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G*) predict vibrational modes of the AsF₆⁻ anion, which correlate with experimental Raman peaks at 650–700 cm⁻¹ (As-F stretching). Multifractal analysis of low-temperature calorimetry data further refines phonon contributions to heat capacity .

Basic: What are the environmental risks associated with LiAsF₆ disposal?

Answer:
LiAsF₆ is classified as a marine pollutant. Leaching into aquatic systems can mobilize toxic arsenic species. Neutralization protocols using Ca(OH)₂ or Fe³⁺ salts precipitate arsenic as stable arsenates. Regulatory compliance requires Toxicity Characteristic Leaching Procedure (TCLP) testing before disposal .

Advanced: How do solvation dynamics of LiAsF₆ in carbonate solvents affect ion transport?

Answer:
Pulsed-field gradient NMR and molecular dynamics simulations show that LiAsF₆ in ethylene carbonate/dimethoxyethane forms weakly solvated ion pairs, enhancing Li⁺ transference numbers (tLi+t_{Li^+} ≈ 0.45). However, high anion polarizability reduces electrochemical stability above 4.2 V vs. Li/Li⁺, necessitating additive co-solvents (e.g., fluoroethylene carbonate) for high-voltage cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.